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  • Product: 4-Methylcyclohexanecarbonyl chloride
  • CAS: 55930-23-9; 58752-86-6

Core Science & Biosynthesis

Foundational

Structural Elucidation of 4-Methylcyclohexanecarbonyl Chloride: A Comprehensive Guide to ¹H and ¹³C NMR Interpretation

Executive Summary 4-Methylcyclohexanecarbonyl chloride (4-MCC) is a highly reactive acylating agent frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) and complex targeted therapeutics. Beca...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Methylcyclohexanecarbonyl chloride (4-MCC) is a highly reactive acylating agent frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) and complex targeted therapeutics. Because the cyclohexane ring can adopt multiple conformations, the stereochemistry of 4-MCC directly dictates the three-dimensional geometry of downstream molecular targets. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for verifying the structural and stereochemical integrity of this building block.

This whitepaper provides an in-depth, mechanistic analysis of the ¹H and ¹³C NMR spectral data for the thermodynamically favored trans-isomer of 4-MCC. By moving beyond simple peak assignments, this guide details the causality behind chemical shifts, scalar coupling constants, and outlines a self-validating experimental protocol for handling moisture-sensitive acyl chlorides.

Stereochemical Framework and Conformational Causality

The cyclohexane ring of 4-methylcyclohexanecarbonyl chloride exists predominantly in the chair conformation. The thermodynamic stability of its isomers is governed by the minimization of 1,3-diaxial interactions[1].

In the trans-isomer, both the methyl group at C-4 and the bulky acyl chloride (-COCl) group at C-1 can simultaneously occupy the sterically unhindered equatorial positions. Conversely, the cis-isomer forces one of these substituents into an axial position, inducing significant steric strain. This conformational locking—where the trans-isomer is rigidly held in an equatorial-equatorial conformation—is the foundational principle that dictates its highly predictable NMR splitting patterns[1].

¹H NMR Spectral Analysis: Proving Stereochemistry via Scalar Coupling

The ¹H NMR spectrum provides definitive proof of the molecule's stereochemistry through the analysis of scalar coupling constants ( J ), specifically via the Karplus relationship.

Table 1: ¹H NMR Spectral Data for trans-4-Methylcyclohexanecarbonyl chloride (in CDCl₃)
ProtonPredicted Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Integration
H-1 (axial)2.65 – 2.80tt (triplet of triplets) Jaa​ ≈ 11.0, Jae​ ≈ 3.51H
Ring CH₂ (eq)1.80 – 2.20m (multiplet)-4H
H-4 (axial)1.30 – 1.45m (multiplet)-1H
Ring CH₂ (ax)0.95 – 1.25m (multiplet)-4H
CH₃ (equatorial)0.85 – 0.95d (doublet) J ≈ 6.53H
Mechanistic Insights & Causality
  • Deshielding of H-1: The proton situated at C-1 is significantly deshielded ( δ ~2.7 ppm) compared to the rest of the aliphatic ring protons[2]. This is caused by the strong inductive electron-withdrawing effect and the magnetic anisotropy of the adjacent carbonyl chloride group.

  • Stereochemical Proof via Multiplicity: The multiplicity of H-1 in the trans-isomer appears as a distinct triplet of triplets (tt) . Because the -COCl group is equatorial, the H-1 proton must be axial. An axial proton couples with two adjacent axial protons (yielding a large axial-axial coupling, Jaa​ ~ 11 Hz) and two adjacent equatorial protons (yielding a small axial-equatorial coupling, Jae​ ~ 3.5 Hz). If the molecule were the cis-isomer, H-1 would be equatorial, resulting in only small Jea​ and Jee​ couplings (< 5 Hz) and appearing as a narrow, unresolved multiplet[2].

StereochemistryLogic A 1H NMR Spectrum of 4-MCC B Locate H-1 Signal (~2.7 ppm) A->B C Analyze Multiplicity & Coupling (J) B->C D Large J_aa (~11 Hz) Small J_ae (~3.5 Hz) C->D Triplet of Triplets E Small J_ea, J_ee (< 5 Hz) C->E Narrow Multiplet F H-1 is Axial (-COCl is Equatorial) D->F G H-1 is Equatorial (-COCl is Axial) E->G H trans-Isomer Confirmed F->H I cis-Isomer Confirmed G->I

Caption: Logical workflow for determining cis/trans stereochemistry using 1H NMR coupling constants.

¹³C NMR Spectral Analysis: Substituent Effects

The ¹³C NMR spectrum is highly sensitive to the electronic environment and the γ -gauche steric effects induced by the ring substituents.

Table 2: ¹³C NMR Spectral Data for trans-4-Methylcyclohexanecarbonyl chloride (in CDCl₃)
CarbonPredicted Chemical Shift ( δ , ppm)Assignment Causality
C=O ~175.5Highly deshielded carbonyl carbon of the acyl chloride group.
C-1 ~54.0 α -carbon strongly deshielded by the electronegative -COCl group.
C-3, C-5 ~34.0 β -carbons relative to the methyl group; experiences a downfield shift.
C-4 ~31.0 α -carbon to the methyl group.
C-2, C-6 ~28.0 β -carbons relative to the acyl chloride group.
CH₃ ~21.5Standard equatorial methyl group resonance.
Mechanistic Insights & Causality

To accurately assign the ¹³C spectrum, one must apply additive substituent rules to the base cyclohexane ring[2].

  • The α and β Effects: In an unsubstituted cyclohexanecarbonyl chloride, C-4 resonates at ~25 ppm and C-3/C-5 at ~26 ppm[2]. The addition of the methyl group at C-4 induces a strong downfield α -effect (+6 ppm), shifting C-4 to ~31 ppm. Furthermore, the methyl group exerts a β -effect (+8 ppm) on the adjacent C-3 and C-5 carbons, shifting them to ~34 ppm[2].

  • Absence of γ -Gauche Shielding: Because both substituents in the trans-isomer are equatorial, there are no severe 1,3-diaxial ( γ -gauche) interactions. If an axial substituent were present, the γ -carbons would experience an anomalous upfield shift of approximately 4–6 ppm due to steric compression[1].

Experimental Methodology: Self-Validating Protocol

Acyl chlorides are highly electrophilic and react violently with trace ambient moisture to form the corresponding carboxylic acid (4-methylcyclohexanecarboxylic acid) and hydrogen chloride gas[3]. To ensure high-fidelity data, the NMR acquisition must follow a self-validating, strictly anhydrous protocol.

Step-by-Step Anhydrous Acquisition Protocol
  • Glassware Preparation: Flame-dry all NMR tubes and Schlenk flasks under a high vacuum (< 0.1 Torr), followed by purging with ultra-high purity (UHP) nitrogen or argon.

  • Solvent Selection: Utilize exclusively anhydrous CDCl₃ that has been stored over activated 4Å molecular sieves.

  • Sample Transfer: Inside a positive-pressure glovebox or using standard Schlenk line techniques, transfer 25–30 mg of 4-methylcyclohexanecarbonyl chloride into the NMR tube.

  • Dilution & Sealing: Add 0.6 mL of the anhydrous CDCl₃. Immediately seal the tube with a tightly fitting PTFE cap and wrap the junction with Parafilm to prevent ambient moisture ingress during transport to the spectrometer.

  • Acquisition Parameters: Acquire the ¹H NMR (minimum 16 scans, relaxation delay d1 = 1s) and ¹³C NMR (minimum 512 scans, d1 = 2s, with WALTZ-16 proton decoupling).

The Self-Validation Mechanism

Trustworthiness in analytical chemistry relies on internal checks. This protocol is self-validating through spectral markers:

  • Validation Check 1 (¹³C NMR): Assess the chemical shift of the carbonyl carbon. The pure acyl chloride C=O resonates at ~175 ppm [2]. If the sample has been compromised by moisture, a secondary carbonyl peak will appear at ~181–183 ppm , corresponding to the hydrolyzed carboxylic acid[3].

  • Validation Check 2 (¹H NMR): Inspect the spectrum for a broad singlet > 10.0 ppm (carboxylic acid -OH) or a sharp water peak at 1.56 ppm in CDCl₃. The absence of these peaks mathematically validates the anhydrous integrity of the protocol.

Protocol S1 Flame-Dry Glassware S2 Glovebox/ Schlenk Transfer S1->S2 S3 Add Anhydrous CDCl3 (4Å Sieves) S2->S3 S4 Seal NMR Tube (PTFE/Parafilm) S3->S4 S5 Acquire NMR Spectra S4->S5 S6 Self-Validation: Check C=O Shift S5->S6

Caption: Self-validating, moisture-free experimental workflow for acyl chloride NMR acquisition.

References

  • Benchchem. Cyclohexanecarbonyl chloride | 2719-27-9 - Benchchem.
  • PubChem - NIH. 4-Methylcyclohexanecarboxylic acid | C8H14O2 | CID 20330.
  • ResearchGate. Stereochemistry of the Bucherer–Bergs and Strecker Reactions of 4-tert-Butylcyclohexanone.

Sources

Exploratory

An In-Depth Technical Guide to the Mass and Weight of 4-Methylcyclohexanecarbonyl Chloride for Advanced Research Applications

Executive Summary This technical guide provides a detailed analysis of two fundamental yet distinct physicochemical properties of 4-Methylcyclohexanecarbonyl chloride: its molecular weight and its exact mass. While often...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This technical guide provides a detailed analysis of two fundamental yet distinct physicochemical properties of 4-Methylcyclohexanecarbonyl chloride: its molecular weight and its exact mass. While often used interchangeably in general chemistry, the distinction between these values is critical for researchers, medicinal chemists, and analytical scientists in fields requiring high-precision characterization. This document elucidates the theoretical basis for each value, details the definitive analytical techniques for their experimental determination, and contextualizes their application in research and drug development. We present a comprehensive overview of the compound, its isomerism, and a validated protocol for its analysis by high-resolution mass spectrometry (HRMS), underscoring the importance of isotopic patterns for structural confirmation.

Compound Identification and Isomerism

4-Methylcyclohexanecarbonyl chloride is a cyclic acyl chloride, a class of reactive organic compounds widely used as intermediates in the synthesis of more complex molecules, including esters, amides, and ketones.[1] Its utility stems from the highly electrophilic carbonyl carbon, making it an excellent acylating agent.

A crucial structural feature is the presence of a stereocenter, leading to the existence of cis and trans isomers, which differ in the spatial orientation of the methyl and carbonyl chloride groups relative to the cyclohexane ring. This isomerism can influence reactivity and the properties of downstream products, making accurate identification essential. Different CAS numbers are often assigned to the mixture or specific isomers.

Identifier Value Source(s)
Molecular Formula C₈H₁₃ClO[2][3]
IUPAC Name 4-methylcyclohexane-1-carbonyl chloride[4]
CAS Number (General) 58752-86-6[2][4]
CAS Number (trans-isomer) 55930-23-9[3][5]

Differentiating Molecular Weight and Exact Mass

The core of precise chemical analysis lies in understanding the difference between molecular weight and exact mass. These terms describe related but fundamentally different properties derived from a compound's molecular formula.

Theoretical Foundation

The molecular formula is the starting point for calculating both values, but the atomic masses used in each calculation differ significantly, leading to distinct results tailored for different applications.

G A Molecular Formula C₈H₁₃ClO B Average Atomic Weights (e.g., C ≈ 12.011, Cl ≈ 35.453) A->B Used in Stoichiometry D Monoisotopic Masses (e.g., ¹²C = 12.0000, ³⁵Cl = 34.9688) A->D Used in Mass Spectrometry C Molecular Weight (Average Mass) 160.64 g/mol B->C E Exact Mass (Monoisotopic Mass) 160.06549 Da D->E

Caption: Conceptual distinction between Molecular Weight and Exact Mass.

Molecular Weight (Average Mass)

Molecular weight is the weighted average mass of a molecule based on the natural abundance of all stable isotopes of its constituent elements. For instance, the atomic weight of carbon (≈12.011 amu) accounts for both the highly abundant ¹²C and the ≈1.1% natural abundance of ¹³C.

  • Calculation: Sum of the average atomic weights of all atoms in the formula.

  • Application: Primarily used in macroscopic, bulk chemistry calculations, such as determining the mass of a reagent needed for a reaction (stoichiometry).

  • Value for C₈H₁₃ClO: Approximately 160.64 g/mol .[5][6]

Exact Mass (Monoisotopic Mass)

Exact mass is the mass of a molecule calculated using the mass of the single most abundant stable isotope for each element. For 4-Methylcyclohexanecarbonyl chloride, this calculation uses the masses of ¹H, ¹²C, ¹⁶O, and ³⁵Cl.

  • Calculation: Sum of the monoisotopic masses of all atoms in the formula.

  • Application: This value is of paramount importance in mass spectrometry, particularly high-resolution mass spectrometry (HRMS), where instruments can measure mass-to-charge ratios with enough precision (typically to four or more decimal places) to distinguish between compounds with the same nominal mass but different elemental formulas.[7]

  • Value for C₈H₁₃ClO: 160.06549 Da .[2][8]

Summary of Mass Data
Parameter Value Primary Use
Molecular Weight 160.64 g/mol Stoichiometry, Bulk Reagent Weighing
Exact Mass 160.06549 DaHigh-Resolution Mass Spectrometry (HRMS)

Experimental Determination via High-Resolution Mass Spectrometry

The definitive technique for confirming the elemental composition and, therefore, the exact mass of a compound is HRMS. This method provides a self-validating system for compound identification when performed correctly.

The Principle of HRMS in Compound Verification

HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, measure the mass-to-charge ratio (m/z) of ions with very high accuracy (typically < 5 parts-per-million, or ppm). This allows an experimentally determined mass to be matched to a theoretical exact mass, providing strong evidence for a specific molecular formula.[7]

Experimental Workflow

The process of verifying a compound's identity via HRMS follows a structured workflow from sample preparation to final data interpretation.

G cluster_prep Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Sample Sample in Anhydrous Solvent Inst HRMS Instrument (e.g., Q-TOF, Orbitrap) Sample->Inst Ion Ionization (e.g., EI, ESI) Inst->Ion Mass Mass Analyzer Ion->Mass Det Detector Mass->Det Data Raw Data: m/z vs. Intensity Det->Data Peak Identify Molecular Ion Peak & Isotopic Pattern (M, M+2) Data->Peak Verify Mass Accuracy Check (< 5 ppm error) Peak->Verify Result Verified Elemental Composition: C₈H₁₃ClO Verify->Result

Caption: Standard workflow for compound verification using HRMS.

Detailed Protocol for HRMS Analysis
  • Sample Preparation: Dissolve a small quantity (~1 mg/mL) of 4-Methylcyclohexanecarbonyl chloride in a dry, aprotic solvent such as dichloromethane or acetonitrile. Causality: Anhydrous conditions are critical to prevent the rapid hydrolysis of the acyl chloride to its corresponding carboxylic acid, which would yield incorrect mass data.[9]

  • Instrumentation and Ionization: Introduce the sample into the HRMS instrument. For a relatively volatile and non-polar compound like this, Gas Chromatography (GC) coupled with Electron Ionization (EI) is a suitable method.[9] Alternatively, soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used, which would typically generate pseudomolecular ions such as [M+H]⁺ or [M+Na]⁺.[8]

  • Data Acquisition: Operate the mass spectrometer in high-resolution mode, ensuring the instrument is properly calibrated. Acquire data over a mass range that includes the expected m/z of the target compound (e.g., 50-300 m/z).

  • Data Interpretation: A Self-Validating System:

    • Molecular Ion Peak: Identify the ion corresponding to the molecule. In EI, this will be the molecular ion [M]⁺˙ at m/z 160.06549. In ESI, it might be the protonated molecule [M+H]⁺ at m/z 161.07277.[8] The measured mass should be within 5 ppm of the theoretical exact mass.

    • Trustworthiness via Isotopic Pattern: The most critical step for validation is the observation of the chlorine isotopic pattern. Because chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance), the mass spectrum will exhibit two peaks separated by ~2 Da. The peak corresponding to the molecule with ³⁵Cl (the M peak) and the peak for the molecule with ³⁷Cl (the M+2 peak) should appear in an intensity ratio of approximately 3:1. This signature is a definitive confirmation of the presence of one chlorine atom.

    • Fragmentation Analysis: Further confidence can be gained by examining fragmentation patterns. Acyl chlorides commonly lose the chlorine radical to form a stable acylium ion. For this compound, this would correspond to a prominent peak at m/z 125.0966 (C₈H₁₃O⁺).

Applications in Drug Development and Research

Accurate mass determination is not merely an academic exercise; it is a cornerstone of modern pharmaceutical and chemical research.

  • Confirmation of Synthesis: HRMS is used to unequivocally confirm that a synthetic step has produced the desired compound, 4-Methylcyclohexanecarbonyl chloride, before its use in subsequent reactions.

  • Purity Assessment: The high resolution of HRMS allows for the detection of impurities, even those with the same nominal mass as the product, by resolving their distinct exact masses.

  • Metabolite Identification: In preclinical drug metabolism studies, researchers search for potential metabolites of a drug candidate. Knowing the exact mass of a synthetic intermediate helps to predict and identify related metabolic products.

Conclusion

For 4-Methylcyclohexanecarbonyl chloride, the molecular weight (160.64 g/mol ) is the appropriate value for stoichiometric calculations in the laboratory, while the exact mass (160.06549 Da) is the essential value for its unambiguous identification using high-resolution mass spectrometry. The ability of HRMS to measure mass with high accuracy, combined with the definitive confirmation provided by the characteristic chlorine isotopic pattern, represents a robust and self-validating system for chemical analysis. For researchers and drug development professionals, a thorough understanding and correct application of these two fundamental concepts are indispensable for ensuring scientific integrity and advancing research.

References

  • 4-Methylcyclohexanecarbonyl chloride 58752-86-6 wiki. (n.d.). Guidechem. Retrieved March 25, 2026, from https://www.guidechem.com/wiki/4-methylcyclohexanecarbonyl-chloride-58752-86-6.html
  • 4-Methyl-1-cyclohexanecarbonyl chloride. (n.d.). VWR, part of Avantor. Retrieved March 25, 2026, from https://us.vwr.com/store/product/29729224/4-methyl-1-cyclohexanecarbonyl-chloride
  • 4-methylcyclohexane-1-carbonyl chloride. (n.d.). Chemspace. Retrieved March 25, 2026, from https://www.chem-space.com/product/CSSB00013035210
  • (1R,4R)-rel-4-Methylcyclohexane-1-carbonyl chloride. (n.d.). Advanced Biochemicals. Retrieved March 25, 2026, from https://www.advancedbiochemicals.com/product/ch0074/(1r4r)-rel-4-methylcyclohexane-1-carbonyl-chloride/
  • trans-4-Methyl-1-cyclohexanecarbonyl chloride. (n.d.). Synquest Labs. Retrieved March 25, 2026, from https://www.synquestlabs.com/product/2216-5-05/trans-4-Methyl-1-cyclohexanecarbonyl-chloride
  • 4-methylcyclohexane-1-carbonyl chloride — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 25, 2026, from https://www.nextsds.com/chemical-substance/4-methylcyclohexane-1-carbonyl-chloride-cas-58752-86-6
  • High Resolution Mass Spectrometry. (2025, January 8). Save My Exams. Retrieved March 25, 2026, from https://www.savemyexams.com/international-a-level/chemistry/edexcel/20/revision-notes/5-organic-chemistry/5-6-organic-analytical-techniques/5-6-1-high-resolution-mass-spectrometry/
  • 4-Methylcyclohexane-1-carbonyl chloride. (n.d.). PubChem. Retrieved March 25, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/12986357
  • Acyl Chlorides & Esters. (2025, June 23). Save My Exams. Retrieved March 25, 2026, from https://www.savemyexams.
  • A Comparative Analysis of the Mass Spectrometry Fragmentation Patterns of Alicyclic Acyl Chlorides. (n.d.). Benchchem. Retrieved March 25, 2026, from https://www.benchchem.com/product/b5721
  • 4-methylcyclohexane-1-carbonyl chloride (C8H13ClO). (n.d.). PubChemLite. Retrieved March 25, 2026, from https://pubchemlite.
  • Spectroscopic Analysis : Acyl Chlorides. (n.d.). University of Calgary. Retrieved March 25, 2026, from https://www.chem.ucalgary.ca/courses/351/Carey5th/Ch20/ch20-spec-acyl.html

Sources

Foundational

4-Methylcyclohexanecarbonyl Chloride: Comprehensive Safety Data Sheet (SDS) and Handling Guidelines for Advanced Synthetic Workflows

Executive Summary 4-Methylcyclohexanecarbonyl chloride is a highly reactive, pivotal acylating agent utilized extensively in advanced organic synthesis and drug development. Its primary application lies in the formation...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Methylcyclohexanecarbonyl chloride is a highly reactive, pivotal acylating agent utilized extensively in advanced organic synthesis and drug development. Its primary application lies in the formation of robust amide and ester linkages, which serve as critical structural motifs in the synthesis of active pharmaceutical ingredients (APIs), including specific enzyme inhibitors and receptor antagonists[1]. However, its high electrophilicity—while synthetically advantageous—presents significant safety, handling, and environmental challenges that require rigorous procedural control[2].

This whitepaper provides a deep-dive technical guide into the physicochemical profile, mechanistic safety protocols, and self-validating experimental workflows required to handle 4-methylcyclohexanecarbonyl chloride safely and effectively.

Physicochemical Profiling & Hazard Classification

Understanding the physical state and intrinsic hazards of 4-methylcyclohexanecarbonyl chloride is the first step in designing a secure laboratory environment. The compound is a toxic, corrosive, and heavily moisture-sensitive liquid[3].

Table 1: Physicochemical Properties & GHS Hazards

Property / HazardData / ClassificationSource
CAS Number 58752-86-6 (General), 55930-23-9 (trans-isomer)[2],[3]
Molecular Formula C8H13ClO
Molecular Weight 160.65 g/mol [3]
Boiling Point 68–72 °C at 12 mmHg[3]
Density 1.038 g/cm³ at 25 °C[3]
GHS Hazard Codes H314 (Skin Corr. 1B), H302+H312+H332 (Acute Tox. 4), H336 (STOT SE 3)
Transport Classification UN 2922 (Corrosive liquid, toxic, n.o.s.)[3]

Mechanistic Safety & E-E-A-T Handling Protocols

The Causality of Hazards: The fundamental danger of 4-methylcyclohexanecarbonyl chloride stems from its extreme vulnerability to nucleophilic attack by ambient moisture. Hydrolysis of the acyl chloride bond rapidly generates 4-methylcyclohexanecarboxylic acid and gaseous hydrogen chloride (HCl).

Because HCl gas dissolves instantly in the moisture of human mucous membranes, eyes, and skin to form concentrated hydrochloric acid, exposure leads to[2]. Furthermore, the compound is[2].

Self-Validating Handling Protocols:

  • Environmental Isolation: Handling must exclusively occur within a certified, high-velocity fume hood.

  • Visual Validation Check: Upon opening the reagent vessel, observe the headspace. If white fumes are visible, atmospheric moisture has breached the vessel, indicating active HCl generation and compromised reagent purity.

  • PPE Causality: Nitrile gloves alone are insufficient for prolonged exposure to corrosive acyl chlorides. Technicians must wear heavy-duty butyl rubber gloves over standard nitrile, alongside a face shield to prevent irreversible ocular damage from accidental splashing.

Experimental Workflow: Amide Synthesis via Direct Acylation

The following protocol details the synthesis of a generic amide using 4-methylcyclohexanecarbonyl chloride[1]. This workflow is designed as a self-validating system where each step provides observable feedback to ensure reaction integrity.

  • Step 1: Inert Atmosphere Preparation

    • Action: Flame-dry a round-bottom flask and continuously purge with Argon or Nitrogen.

    • Causality: Eliminates ambient water, preventing the parasitic hydrolysis of the acyl chloride. This maximizes the yield of the target API and prevents the dangerous buildup of HCl gas in the reaction vessel.

  • Step 2: Reagent Solubilization & Thermal Control

    • Action: Dissolve the target primary or secondary amine (1.0 eq) and triethylamine (TEA, 1.5 eq) in anhydrous dichloromethane (DCM). Cool the reaction vessel to 0 °C using an ice-water bath.

    • Causality: TEA serves as an organic base to scavenge the HCl byproduct. If HCl is not neutralized, it will protonate the unreacted starting amine, rendering it non-nucleophilic and prematurely halting the reaction. Cooling to 0 °C is critical to manage the thermodynamics of the subsequent highly exothermic addition.

  • Step 3: Dropwise Addition

    • Action: Introduce 4-methylcyclohexanecarbonyl chloride (1.1 eq) dropwise via a pressure-equalizing dropping funnel.

    • Causality: Dropwise addition prevents thermal runaway and suppresses the formation of undesired side products. Self-Validating Cue: The gradual formation of a white precipitate (triethylamine hydrochloride) visually confirms that the acylation is proceeding and HCl is being successfully scavenged[1].

  • Step 4: Reaction Propagation

    • Action: Remove the ice bath, allowing the mixture to warm to room temperature. Stir for 2 to 16 hours.

    • Causality: Warming provides the necessary activation energy to drive the reaction to completion, which is especially vital when coupling sterically hindered amines.

  • Step 5: Quenching & Phase Extraction

    • Action: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃). Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate.

    • Causality: NaHCO₃ safely neutralizes any residual acid chloride and protonated TEA. Self-Validating Cue: The evolution of CO₂ gas (bubbling) serves as a physical indicator of active neutralization. Once bubbling ceases, the system is validated as fully neutralized and safe for standard benchtop handling.

Visualizing the Acylation Workflow & Safety Checkpoints

AcylationWorkflow N1 1. Inert Atmosphere Prep (N2/Ar Purge) N2 2. Reagent Solubilization (Amine + TEA in DCM) N1->N2 Maintain Inert Gas N3 3. Dropwise Addition at 0 °C (4-Methylcyclohexanecarbonyl chloride) N2->N3 Cool to 0 °C N4 Hazard Mitigation: Exothermic HCl Release N3->N4 Causality Check N5 4. Reaction Propagation (Stir at Room Temp) N3->N5 Controlled Addition N6 5. Saturated NaHCO3 Quench (Neutralize Acid) N5->N6 Complete Conversion N7 6. Organic Phase Extraction (Target Amide) N6->N7 Phase Separation

Fig 1: Amide synthesis workflow detailing step-by-step acylation and critical safety checkpoints.

Emergency Response & Spill Mitigation

In the event of a 4-methylcyclohexanecarbonyl chloride spill outside the fume hood, standard aqueous laboratory cleanup protocols are dangerously inadequate.

  • The Causality of Water Avoidance: Applying water to an acyl chloride spill triggers rapid, uncontrolled hydrolysis, releasing massive volumes of toxic HCl gas and heat.

  • Self-Validating Mitigation Protocol:

    • Immediately evacuate the immediate area.

    • Don a respirator and heavy-duty butyl rubber gloves.

    • Cover the spill entirely with a dry, inert absorbent (e.g., dry sand or vermiculite) mixed with a solid acid neutralizer like sodium carbonate (Na₂CO₃) or calcium carbonate (CaCO₃).

    • The solid base neutralizes the acid chloride without the violent exotherm associated with water. Sweep the absorbed, neutralized material into a sealed, vented container for hazardous waste disposal.

References

  • NextSDS. "4-methylcyclohexane-1-carbonyl chloride — Chemical Substance Information."[Link]

  • Google Patents. "Compounds and procedures for the treatment or prevention of flavivirus infections (ES2415742T3)."

Sources

Protocols & Analytical Methods

Method

step-by-step esterification protocol with 4-Methylcyclohexanecarbonyl chloride

Title : High-Efficiency Esterification of Complex Alcohols using 4-Methylcyclohexanecarbonyl Chloride: A Mechanistic and Practical Guide Introduction In drug development and advanced organic synthesis, the introduction o...

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Author: BenchChem Technical Support Team. Date: April 2026

Title : High-Efficiency Esterification of Complex Alcohols using 4-Methylcyclohexanecarbonyl Chloride: A Mechanistic and Practical Guide

Introduction In drug development and advanced organic synthesis, the introduction of a 4-methylcyclohexyl group is a strategic structural modification. This bulky, lipophilic cycloaliphatic moiety is frequently utilized to modulate the pharmacokinetic profile of active pharmaceutical ingredients (APIs), enhancing membrane permeability and shielding adjacent functional groups from enzymatic degradation. However, the inherent steric hindrance of 4-methylcyclohexanecarbonyl chloride demands highly optimized acylation conditions. Standard un-catalyzed acid chloride reactions often result in poor yields and extended reaction times.

This application note provides a comprehensive, self-validating protocol for the esterification of primary and secondary alcohols using 4-methylcyclohexanecarbonyl chloride, leveraging 4-dimethylaminopyridine (DMAP) as a hypernucleophilic catalyst [1].

Mechanistic Rationale & Experimental Design

To achieve quantitative conversion, the protocol employs a modified Schotten-Baumann approach in an organic solvent, driven by DMAP catalysis [2].

  • The Causality of DMAP Catalysis : Triethylamine (TEA) alone is often insufficient to drive the acylation of sterically hindered substrates. DMAP acts as a hypernucleophile, attacking the acid chloride to form a highly electrophilic N-acylpyridinium intermediate. This intermediate lowers the activation energy barrier for the subsequent nucleophilic attack by the target alcohol.

  • Auxiliary Base Selection : A stoichiometric excess of TEA or N,N-Diisopropylethylamine (DIPEA) is required to act as an acid sponge. It neutralizes the HCl byproduct, shifting the equilibrium forward and preventing the acidic degradation of sensitive functional groups on the target alcohol.

  • Solvent Dynamics : Anhydrous dichloromethane (DCM) is the solvent of choice due to its excellent solvating power for both the polar N-acylpyridinium intermediate and the lipophilic starting materials.

Mechanism AcidChloride 4-Methylcyclohexanecarbonyl Chloride AcylPyridinium N-Acylpyridinium Intermediate AcidChloride->AcylPyridinium + DMAP DMAP DMAP Catalyst DMAP->AcylPyridinium Tetrahedral Tetrahedral Intermediate AcylPyridinium->Tetrahedral + R-OH Alcohol Alcohol (R-OH) Alcohol->Tetrahedral Tetrahedral->DMAP Catalyst Regeneration Product Ester Product Tetrahedral->Product - HCl HCl HCl Byproduct (Neutralized by TEA) Tetrahedral->HCl

Caption: Logical mechanism of DMAP-catalyzed nucleophilic acyl substitution.

Reaction Parameters & Quantitative Data

The following table summarizes the optimized stoichiometry for the esterification of a generic complex alcohol.

Reagent / MaterialRoleEquivalentsMolar ConcentrationNotes
Target Alcohol (R-OH) Limiting Reagent1.0 eq0.2 MMust be rigorously dried (azeotropic distillation if necessary).
4-Methylcyclohexanecarbonyl chloride Acylating Agent1.2 - 1.5 eq~0.3 MUse the trans-isomer if stereochemical uniformity is required.
Triethylamine (TEA) Auxiliary Base2.0 - 2.5 eq~0.5 MNeutralizes HCl; prevents catalyst poisoning.
DMAP Nucleophilic Catalyst0.1 - 0.2 eq~0.04 MEssential for overcoming the steric bulk of the acyl group.
Dichloromethane (DCM) SolventN/AN/ADistilled over CaH₂ or dispensed from a solvent purification system.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system , ensuring that each phase is verified before proceeding to the next, thereby guaranteeing high fidelity in the final product [3].

Workflow A Prepare Anhydrous R-OH in DCM B Add TEA & DMAP Cool to 0 °C A->B C Dropwise Addition of Acid Chloride B->C D Warm to RT & Monitor via TLC C->D Exothermic Control E Aqueous Quench (NaHCO3 / HCl washes) D->E TLC Confirmed F Dry over Na2SO4 & Concentrate E->F pH Validated G Flash Chromatography & NMR Validation F->G

Caption: Experimental workflow for the esterification of 4-methylcyclohexanecarbonyl chloride.

Phase 1: Anhydrous Setup & Reagent Preparation

  • Glassware Preparation : Flame-dry a round-bottom flask equipped with a magnetic stir bar under a steady stream of Argon or Nitrogen. Causality: Acid chlorides are highly sensitive to moisture and will rapidly hydrolyze to the corresponding unreactive carboxylic acid.

  • Substrate Dissolution : Dissolve the target alcohol (1.0 eq) in anhydrous DCM to achieve a 0.2 M concentration.

  • Base & Catalyst Addition : Add TEA (2.0 eq) followed by DMAP (0.1 eq). Stir for 5 minutes at room temperature to ensure complete homogenization.

Phase 2: Reaction Execution & Monitoring 4. Temperature Control : Submerge the reaction flask in an ice-water bath to cool the mixture to 0 °C. Causality: The initial formation of the N-acylpyridinium intermediate and subsequent esterification is exothermic. Cooling prevents localized heating, which can lead to side reactions such as ketene formation or substrate degradation. 5. Acylating Agent Addition : Dissolve 4-methylcyclohexanecarbonyl chloride (1.2 eq) in a small volume of anhydrous DCM (approx. 1 mL per mmol). Add this solution dropwise to the reaction mixture over 10-15 minutes. 6. Propagation : Remove the ice bath and allow the reaction to warm naturally to room temperature. Stir for 2 to 12 hours. 7. Self-Validation (Reaction Completion) : Monitor the reaction via Thin Layer Chromatography (TLC). Validation Check: Co-spot the reaction mixture against the starting alcohol. The reaction is complete when the spot corresponding to the limiting R-OH is entirely consumed. (Note: The ester product will typically have a higher Rf value than the starting alcohol).

Phase 3: Quenching & Liquid-Liquid Extraction 8. Quench : Dilute the reaction mixture with an equal volume of DCM and add saturated aqueous NaHCO₃ (10 mL per mmol of substrate). Stir vigorously for 15 minutes. Causality: This neutralizes any unreacted acid chloride and the HCl byproduct. 9. Acid Wash : Transfer to a separatory funnel, isolate the organic layer, and wash with 1N HCl (2 × 10 mL). Validation Check: Check the pH of the aqueous wash; it should be highly acidic (pH < 2). Causality: This step is critical to protonate and extract the TEA and DMAP into the aqueous phase, stripping them away from the product. 10. Brine Wash & Drying : Wash the organic layer with saturated NaCl (brine), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Phase 4: Purification & Self-Validation 11. Chromatography : Purify the crude residue via flash column chromatography on silica gel (typically using a Hexanes/Ethyl Acetate gradient). 12. Self-Validation (Structural Confirmation) : Analyze the purified product via ¹H-NMR and LC-MS. Validation Check: Look for the diagnostic downfield shift of the carbinol protons (the protons attached to the carbon bearing the hydroxyl group). Upon esterification, these protons typically shift downfield by 0.5 to 1.0 ppm compared to the starting alcohol, definitively confirming the formation of the ester bond [4].

References

  • Title: Esterifications - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]

  • Title: Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate Source: Organic Syntheses, 1985, 63, 183. URL: [Link]

  • Title: Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids Source: Molecules (MDPI), 2024, 29(4), 804. URL: [Link]

  • Title: Esterification - Alcohols and Carboxylic Acids Source: Chemguide URL: [Link]

Application

Application Note: Preparation of 4-Methylcyclohexyl Ketones via 4-Methylcyclohexanecarbonyl Chloride

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating workflows, and stereochemical control Introduction & Mechanistic Rationale The sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating workflows, and stereochemical control

Introduction & Mechanistic Rationale

The synthesis of highly substituted alicyclic ketones is a cornerstone in the development of pharmaceuticals, liquid crystals, and advanced fragrance materials. 4-Methylcyclohexyl ketones are particularly valuable due to the conformational bias introduced by the 4-methyl group, which predominantly locks the cyclohexane ring into a chair conformation where the methyl group is equatorial.

Utilizing [1] (CAS: 58752-86-6) as a starting material offers a highly reactive acyl electrophile. However, synthesizing ketones directly from acid chlorides using organometallic reagents is notoriously difficult due to the high reactivity of the intermediate ketone, which typically undergoes a second nucleophilic attack to yield tertiary alcohols. To bypass this, two highly controlled synthetic routes are employed:

  • The Weinreb-Nahm Ketone Synthesis: Conversion of the acid chloride to a Weinreb amide, followed by controlled Grignard addition [2].

  • Friedel-Crafts Acylation: Direct electrophilic aromatic substitution of an arene using a Lewis acid catalyst [3].

Experimental Design & Causality

As a Senior Application Scientist, it is critical to understand why specific reagents and conditions are chosen, rather than simply following a recipe.

Causality in the Weinreb Amide Route

Direct addition of Grignard reagents (RMgX) to acid chlorides fails because the resulting ketone is more electrophilic than the starting material. The [2] solves this by first converting the acid chloride to an N-methoxy-N-methylamide. When the Grignard reagent attacks this amide, the magnesium ion is chelated by both the carbonyl oxygen and the N-methoxy oxygen. This forms a highly stable, 5-membered tetrahedral intermediate that cannot collapse into a ketone under basic or neutral conditions. The reaction is thus strictly limited to a single addition. The ketone is only liberated upon acidic aqueous workup, which destroys the chelate.

Causality in the Friedel-Crafts Route

For the synthesis of aryl ketones, Friedel-Crafts acylation is highly efficient. Aluminum chloride (AlCl₃) acts as a strong Lewis acid, abstracting the chloride ion to generate a highly electrophilic acylium ion. Crucial insight: AlCl₃ must be used in strictly stoichiometric amounts (>1.0 equivalent). The newly formed aryl ketone product contains a basic carbonyl oxygen that strongly coordinates with AlCl₃, effectively deactivating the catalyst.

Stereochemical Considerations

4-Methylcyclohexanecarbonyl chloride exists as cis and trans diastereomers. The trans isomer (where both the methyl and acyl groups are equatorial) is thermodynamically favored. However, the α -proton adjacent to the carbonyl is susceptible to enolization under strongly basic or Lewis acidic conditions, which can lead to epimerization. The Weinreb amide route is exceptionally mild and is the preferred method when strict preservation of the starting stereochemistry (>95% retention) is required.

Quantitative Data & Material Specifications

Table 1: Reagent Stoichiometry and Physicochemical Properties

ComponentMW ( g/mol )Eq.Density (g/mL)Mechanistic Role
4-Methylcyclohexanecarbonyl chloride160.641.001.05Primary Electrophile
N,O-Dimethylhydroxylamine·HCl97.541.10-Nucleophile (Amidation)
Triethylamine (Et₃N)101.192.500.73Base / HCl Scavenger
Alkyl/Aryl Grignard (RMgX)Varies1.20-Nucleophile (Alkylation)
Aluminum Chloride (AlCl₃)133.341.20-Lewis Acid Catalyst

Table 2: Expected Yields and Stereochemical Outcomes

Reaction RouteTarget ProductExpected YieldStereochemical Retention
Route A (Friedel-Crafts)Aryl 4-methylcyclohexyl ketone75 - 85%Moderate (Risk of epimerization)
Route B (Weinreb - Amidation)Weinreb Amide Intermediate85 - 95%Excellent (>95% retention)
Route B (Weinreb - Grignard)Alkyl/Aryl 4-methylcyclohexyl ketone80 - 90%Excellent (>95% retention)

Experimental Workflows & Protocols

Workflow A 4-Methylcyclohexanecarbonyl Chloride B1 Route A: Friedel-Crafts Acylation A->B1 B2 Route B: Weinreb Amide Synthesis A->B2 C1 AlCl3 + Arene (0°C to RT) B1->C1 C2 HN(OMe)Me·HCl + Et3N (DCM, 0°C) B2->C2 D1 Aqueous Quench & Extraction C1->D1 D2 Purified Weinreb Amide C2->D2 F1 (4-Methylcyclohexyl)(aryl)methanone D1->F1 E2 Grignard (RMgX) (THF, 0°C to RT) D2->E2 F2 4-Methylcyclohexyl Alkyl/Aryl Ketone E2->F2

Workflow for preparing 4-methylcyclohexyl ketones via two distinct synthetic routes.

Protocol A: Synthesis of the Weinreb Amide (Self-Validating)

Objective: Convert the acid chloride to a stable N-methoxy-N-methylamide without epimerization.

  • Preparation: Flame-dry a round-bottom flask under inert gas (N₂ or Argon). Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and anhydrous dichloromethane (DCM, 0.2 M relative to substrate).

  • Base Addition: Cool the suspension to 0 °C using an ice bath. Dropwise add triethylamine (2.5 eq). The solution will become homogeneous as the free amine is generated.

  • Acylation: Slowly add 4-methylcyclohexanecarbonyl chloride (1.0 eq) via syringe over 15 minutes to control the exothermic reaction. Stir at 0 °C for 30 minutes, then warm to room temperature for 2 hours.

  • In-Process Control (IPC) - System Validation:

    • Causality: Acid chlorides streak and hydrolyze unpredictably on silica TLC.

    • Validation Step: Remove a 50 µL aliquot, quench into 0.5 mL of methanol containing 1 drop of Et₃N. This instantly converts unreacted acid chloride to the methyl ester. Spot this against the starting material and the reaction mixture. Proceed only when the methyl ester spot is absent.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash the combined organics with 1M HCl (to remove excess Et₃N), brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Grignard Addition to Weinreb Amide

Objective: Controlled mono-alkylation/arylation to yield the target ketone.

Mechanism N1 Weinreb Amide N2 Nucleophilic Attack (RMgX) N1->N2 THF, 0°C N3 Stable Mg-Chelated Tetrahedral Intermediate N2->N3 Coordination N4 Acidic Aqueous Workup N3->N4 Prevents Over-addition N5 Ketone Product N4->N5 Collapse

Mechanistic pathway of the Weinreb ketone synthesis highlighting the chelated intermediate.

  • Preparation: Dissolve the purified Weinreb amide (1.0 eq) in anhydrous THF (0.2 M) under N₂. Cool to 0 °C.

  • Nucleophilic Addition: Dropwise add the desired Grignard reagent (RMgX, 1.2 eq). Stir at 0 °C for 1 hour, then allow to warm to room temperature.

  • In-Process Control (IPC) - System Validation:

    • Causality: The chelated intermediate is stable; a direct TLC spot will not accurately reflect the presence of the ketone.

    • Validation Step: Remove a 50 µL aliquot, quench strictly into 0.5 mL of 1M HCl (to collapse the chelate), and extract with 0.5 mL ethyl acetate. Spot the organic layer on TLC to confirm total consumption of the Weinreb amide.

  • Workup: Carefully quench the bulk reaction mixture at 0 °C with 1M HCl. Extract with ethyl acetate (3x). Wash with brine, dry over MgSO₄, and purify via silica gel chromatography to isolate the pure 4-methylcyclohexyl ketone.

Protocol C: Friedel-Crafts Acylation (For Aryl Ketones)

Objective: Direct synthesis of (4-methylcyclohexyl)(aryl)methanones.

  • Preparation: In a flame-dried flask under N₂, suspend anhydrous AlCl₃ (1.2 eq) in the target arene (e.g., anhydrous benzene or toluene, which acts as both solvent and reactant). Cool to 0 °C.

  • Acylation: Add 4-methylcyclohexanecarbonyl chloride (1.0 eq) dropwise. The mixture will darken as the acylium ion-AlCl₃ complex forms.

  • Reaction: Remove the ice bath and stir at room temperature for 4–6 hours.

  • In-Process Control (IPC) - System Validation: Quench a 50 µL aliquot in ice-water/HCl, extract with EtOAc, and verify the disappearance of the acid chloride (via methanol quench as described in Protocol A) by GC-MS.

  • Workup: Pour the reaction mixture slowly over crushed ice and concentrated HCl (to break the strong aluminum-ketone complex). Extract with ethyl acetate, wash with saturated NaHCO₃, dry, and concentrate.

References

  • PubChem - 4-Methylcyclohexane-1-carbonyl chloride. National Center for Biotechnology Information.

  • Wikipedia (Verified Chemical Mechanism) - Weinreb ketone synthesis. Originally referencing Nahm, S., & Weinreb, S. M. (1981).

  • Benchchem - 4-methylcyclohexane-1-carbonyl chloride (Friedel-Crafts Acylation Context). Benchchem Chemical Database.

Method

Application Note: Optimal Catalytic Systems for 4-Methylcyclohexanecarbonyl Chloride Cross-Coupling

Introduction and Rationale 4-Methylcyclohexanecarbonyl chloride is a highly valuable aliphatic acyl electrophile, frequently utilized as a key building block in the synthesis of complex active pharmaceutical ingredients...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Rationale

4-Methylcyclohexanecarbonyl chloride is a highly valuable aliphatic acyl electrophile, frequently utilized as a key building block in the synthesis of complex active pharmaceutical ingredients (APIs). Notably, it is a critical intermediate in the development of potent Flavivirus and Hepatitis C Virus (HCV) inhibitors, such as functionalized thiophene-2-carboxylate derivatives (1)[1].

Traditionally, ketone synthesis from acyl chlorides relied on Friedel-Crafts acylation, a method severely limited by strict electronic requirements, poor regioselectivity, and the need for stoichiometric amounts of harsh Lewis acids. Transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Stille) offers a highly chemoselective alternative. However, aliphatic acid chlorides like 4-methylcyclohexanecarbonyl chloride present a unique mechanistic challenge: following oxidative addition, the resulting acyl-palladium complex is prone to rapid decarbonylation (loss of CO), leading to undesired alkyl-aryl coupling products rather than the target ketones. Optimizing the catalyst and reaction conditions is therefore critical to outcompeting this degradation pathway.

Mechanistic Insights & Catalyst Causality

The cross-coupling of acyl chlorides proceeds through a classic catalytic cycle: oxidative addition of the C(acyl)–Cl bond to a Pd(0) or Ni(0) species, transmetalation with an organometallic reagent (boron, tin, or zinc), and reductive elimination to yield the ketone.

To prevent decarbonylation, the rate of transmetalation and reductive elimination must exceed the rate of CO extrusion. This is achieved through specific experimental choices:

  • Ligand Tuning : Utilizing bulky, electron-rich ligands (e.g., di-tert-butylchlorophosphine) accelerates reductive elimination, forcing the catalytic cycle forward before CO loss can occur (2)[2].

  • Anhydrous Base Selection : In Suzuki couplings, water rapidly hydrolyzes the acyl chloride. Using anhydrous bases like Cs₂CO₃ in non-polar solvents (toluene) ensures the base facilitates transmetalation without destroying the electrophile (3)[3].

  • Alternative Metals : Nickel catalysts naturally exhibit a higher energy barrier to decarbonylation compared to palladium, offering a robust, earth-abundant alternative for aliphatic substrates (4)[4].

CatalyticCycle Pd0 Pd(0) Catalyst OxAdd Pd(II) Oxidative Addition Complex Pd0->OxAdd Oxidative Addition TransMet Pd(II) Transmetalation Complex OxAdd->TransMet Transmetalation TransMet->Pd0 Reductive Elimination Product Ketone Product TransMet->Product AcylCl 4-Methylcyclohexanecarbonyl Chloride AcylCl->OxAdd OrganoM Organometallic Reagent (R-M) OrganoM->TransMet

Catalytic cycle of Palladium-catalyzed acyl cross-coupling.

Quantitative Catalyst Comparison

The following table summarizes the optimal catalytic systems for the cross-coupling of 4-methylcyclohexanecarbonyl chloride based on recent methodological advancements.

Catalyst SystemCoupling TypeCo-Catalyst / BaseSolvent ConditionsTypical YieldMechanistic Advantage
Pd(PPh₃)₄ (5 mol%)Suzuki-MiyauraCs₂CO₃Toluene (Anhydrous)70–85%Avoids substrate hydrolysis via anhydrous base; first reported anhydrous acyl Suzuki coupling (3)[3].
PXPd (2.5 mol%)StilleNoneTHF / TolueneUp to 98%Bulky ligands accelerate reductive elimination, completely suppressing decarbonylation (2)[2].
PdCl₂(dppf) Suzuki-MiyauraNa₂CO₃Solvent-Free (Milling)80–95%Mechanochemical activation enhances chemoselectivity and eliminates harmful solvents (5)[5].
Ni(II)-σ-aryl Suzuki-MiyauraK₃PO₄Toluene / THF65–90%Earth-abundant metal; inherently resists decarbonylation pathways due to higher activation barriers (4)[4].

Validated Experimental Protocols

Protocol A: Anhydrous Suzuki-Miyaura Acyl Cross-Coupling

Objective: Synthesize 4-methylcyclohexyl aryl ketones while avoiding aqueous hydrolysis of the acyl chloride. Reagents: 4-Methylcyclohexanecarbonyl chloride (1.0 equiv), Arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), Cs₂CO₃ (1.5 equiv), Anhydrous Toluene.

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with inert gas (Ar or N₂).

  • Solid Addition: Add the arylboronic acid, anhydrous Cs₂CO₃, and Pd(PPh₃)₄ to the flask.

  • Degassing: Evacuate and backfill the flask with inert gas three times. Causality Note: Complete oxygen removal is critical to prevent the oxidation of the sensitive Pd(0) active catalyst.

  • Liquid Addition: Inject anhydrous toluene, followed immediately by 4-methylcyclohexanecarbonyl chloride via a gas-tight syringe.

  • Reaction: Stir the mixture vigorously at 80 °C for 12–16 hours.

  • Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts and the palladium catalyst. Wash the pad with ethyl acetate.

  • Isolation: Concentrate the filtrate under reduced pressure and purify the crude product via flash column chromatography (Hexanes/Ethyl Acetate gradient).

Protocol B: Chemoselective Stille Coupling using PXPd

Objective: Synthesize ketones with high functional group tolerance (e.g., preserving aryl halides on the target molecule for downstream functionalization). Reagents: 4-Methylcyclohexanecarbonyl chloride (1.0 equiv), Aryltributylstannane (1.05 equiv), PXPd[bis(di-tert-butylchlorophosphine)palladium(II) dichloride] (2.5 mol%), Anhydrous THF.

Step-by-Step Methodology:

  • Preparation: In a glovebox or under strict Schlenk conditions, charge a reaction vial with the PXPd precatalyst.

  • Reagent Addition: Add anhydrous THF, followed by 4-methylcyclohexanecarbonyl chloride and the aryltributylstannane.

  • Reaction: Seal the vial and stir at room temperature (or up to 60 °C depending on the steric bulk of the stannane) for 4–8 hours. Causality Note: PXPd's bulky ligands accelerate reductive elimination so efficiently that elevated temperatures are often unnecessary, preserving sensitive functional groups.

  • Quenching: Quench the reaction with a 10% aqueous KF solution and stir for 30 minutes. Causality Note: Fluoride ions react with toxic tin byproducts to form insoluble polymeric Bu₃SnF, which is easily filtered off.

  • Workup: Extract the aqueous layer with diethyl ether, wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Isolation: Purify via silica gel chromatography.

Quality Control & Self-Validation System

To ensure the integrity of the cross-coupling and rule out the primary failure mode (decarbonylation), researchers must validate the reaction output using the following spectroscopic markers:

  • Failure Mode Identification: Decarbonylation results in the formation of an alkyl-aryl cross-coupling product (e.g., 1-aryl-4-methylcyclohexane). This byproduct lacks a carbonyl group entirely.

  • IR Spectroscopy: The starting material (4-methylcyclohexanecarbonyl chloride) exhibits a sharp, highly intense C=O stretch at ~1800 cm⁻¹ . Upon successful conversion to the ketone, this peak will shift significantly to ~1710–1720 cm⁻¹ . The complete disappearance of the 1800 cm⁻¹ band confirms full consumption of the acyl chloride.

  • NMR Spectroscopy: In ¹³C NMR, the carbonyl carbon of the acyl chloride appears near 175 ppm . The resulting ketone carbonyl will shift downfield to approximately 200–205 ppm . The absence of a signal at ~175 ppm, coupled with the appearance of the ~200 ppm signal, is the definitive self-validating marker of a successful acyl cross-coupling.

References

  • Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling of Acyl Chlorides | Organic Letters - ACS Publications. Source: acs.org. 5

  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Source: nih.gov. 3

  • Recent Advances in Acyl Suzuki Cross-Coupling - MDPI. Source: mdpi.com. 4

  • AU2011276526A1 - Compounds and methods for the treatment or prevention of Flavivirus infections - Google Patents. Source: google.com. 1

  • Palladium-Catalyzed Chemoselective Cross-Coupling of Acyl Chlorides and Organostannanes - Organic Chemistry Portal. Source: organic-chemistry.org. 2

Sources

Application

Application Note: Optimized Schotten-Baumann Amidation of 4-Methylcyclohexanecarbonyl Chloride

Introduction & Scope The synthesis of robust amide bonds is a cornerstone of modern drug development, with cyclic aliphatic amides frequently serving as critical pharmacophores in active pharmaceutical ingredients (APIs)...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

The synthesis of robust amide bonds is a cornerstone of modern drug development, with cyclic aliphatic amides frequently serving as critical pharmacophores in active pharmaceutical ingredients (APIs)[1]. The Schotten-Baumann reaction remains one of the most reliable methodologies for synthesizing amides from amines and acid chlorides[2]. This application note details the optimized biphasic amidation of 4-methylcyclohexanecarbonyl chloride , providing researchers with a self-validating, high-yield protocol that mitigates common side reactions such as substrate hydrolysis.

Mechanistic Principles & Causality

The Biphasic System and Acid Scavenging

Traditional anhydrous amidation requires two equivalents of the amine nucleophile (or the addition of an organic base like pyridine) because the nucleophilic acyl substitution generates one equivalent of hydrogen chloride (HCl)[3]. If unneutralized, this HCl rapidly protonates the remaining amine, forming an unreactive ammonium salt and stalling the reaction yield at a maximum of 50%[4].

The Schotten-Baumann method circumvents this by employing a biphasic aqueous-organic solvent system[2]. The organic phase (typically Dichloromethane or Ethyl Acetate) contains the amine and the acid chloride, while the aqueous phase contains an inorganic base (e.g., NaOH or NaHCO₃)[2]. As HCl is generated at the biphasic interface, it immediately partitions into the aqueous layer and is neutralized[4]. This causality ensures that 100% of the valuable amine nucleophile remains in its active, deprotonated state.

Substrate Specificity & Competitive Hydrolysis

4-Methylcyclohexanecarbonyl chloride is an aliphatic, cyclic acid chloride. While highly reactive toward amines, the presence of an aqueous phase introduces the risk of competitive hydrolysis, which converts the acid chloride into the undesired 4-methylcyclohexanecarboxylic acid[5].

Causality of Experimental Parameters:

  • Temperature Control: The amidation reaction is highly exothermic[6]. Initiating the reaction at 0 °C is mandatory to suppress the activation energy required for the competing hydrolysis pathway[3].

  • Vigorous Mixing: Because the reaction occurs at the solvent interface, vigorous biphasic mixing is critical[5]. Poor mixing leads to localized accumulation of HCl (stalling the amine) or prolonged exposure of the acid chloride to water (promoting hydrolysis).

Quantitative Data & Reaction Parameters

To ensure reproducibility, the stoichiometric ratios and physicochemical properties of the system are summarized below.

ParameterReagent / CompoundEquivalent / ValuePurpose / Rationale
Electrophile 4-Methylcyclohexanecarbonyl chloride1.05 - 1.10 eqSlight excess compensates for trace hydrolysis.
Nucleophile Primary or Secondary Amine1.00 eqLimiting reagent; fully utilized due to base scavenging.
Organic Solvent Dichloromethane (DCM)0.1 - 0.5 MSolubilizes organic reagents; immiscible with water.
Aqueous Base 10% NaOH or Sat. NaHCO₃ (aq)2.00 - 3.00 eqNeutralizes HCl byproduct to drive equilibrium.
Temperature Ice Bath → Ambient0 °C → 25 °C0 °C minimizes hydrolysis; RT ensures full conversion.

Biphasic Reaction Workflow

BiphasicMechanism cluster_organic Organic Phase (DCM) cluster_aqueous Aqueous Phase Amine Amine Nucleophile Amide Amide Product Amine->Amide Acylation AcidChloride 4-Methylcyclohexanecarbonyl Chloride AcidChloride->Amide HCl HCl Byproduct (Interface) AcidChloride->HCl Leaving Group Base Aqueous Base (NaOH / NaHCO3) Salt Neutralized Salt (NaCl + H2O) Base->Salt HCl->Salt Neutralization

Biphasic Schotten-Baumann amidation workflow and HCl neutralization.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, incorporating in-process checks to guarantee structural integrity and high yield.

Phase 1: Preparation & System Setup
  • Amine Solution: Dissolve the primary or secondary amine (1.0 eq, e.g., 10 mmol) in anhydrous Dichloromethane (DCM) (20 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Base Addition: Add 20 mL of a 10% w/v aqueous Sodium Hydroxide (NaOH) solution (or saturated aqueous NaHCO₃ for base-sensitive substrates) to the flask.

  • Thermal Equilibration: Submerge the flask in an ice-water bath and allow the biphasic mixture to cool to 0 °C for 10 minutes.

    • Self-Validation Check: Visually confirm a distinct biphasic separation. The system must be stirring vigorously enough to create a temporary emulsion.

Phase 2: Electrophile Addition
  • Acid Chloride Preparation: In a separate dry vial, dissolve 4-methylcyclohexanecarbonyl chloride (1.1 eq, 11 mmol) in 5 mL of anhydrous DCM.

  • Dropwise Addition: Using an addition funnel or syringe, add the acid chloride solution dropwise to the vigorously stirring biphasic mixture over 15–20 minutes.

    • Causality: Dropwise addition prevents localized exothermic spikes that would otherwise accelerate the hydrolysis of the acid chloride into 4-methylcyclohexanecarboxylic acid[5][6].

Phase 3: Reaction & In-Process Monitoring
  • Incubation: Once the addition is complete, maintain the reaction at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature (20–25 °C) for an additional 1–2 hours.

  • Self-Validation (pH & TLC): Stop stirring briefly to allow phase separation. Check the pH of the upper aqueous layer; it must remain strongly basic (pH > 9), confirming that the HCl byproduct is being actively neutralized. Monitor the organic layer via Thin Layer Chromatography (TLC) to confirm the complete consumption of the amine.

Phase 4: Work-up & Purification
  • Phase Separation: Transfer the mixture to a separatory funnel. Isolate the lower organic (DCM) layer. Extract the remaining aqueous layer once with 10 mL of fresh DCM and combine the organic fractions.

  • Sequential Washing:

    • Wash the combined organic layer with 1 M HCl (20 mL). Causality: This protonates any trace unreacted amine, pulling it into the aqueous waste[7].

    • Wash with saturated aqueous NaHCO₃ (20 mL). Causality: This deprotonates and removes any 4-methylcyclohexanecarboxylic acid formed via competitive hydrolysis[7].

    • Wash with brine (20 mL) to remove residual water.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the pure 4-methylcyclohexanecarboxamide derivative.

Analytical Validation

To verify the success of the amidation, Nuclear Magnetic Resonance (NMR) spectroscopy should be employed. The successful conversion of 4-methylcyclohexanecarbonyl chloride to an amide is characterized by a distinct upfield shift of the carbonyl carbon in ¹³C NMR (from ~175 ppm in the acid chloride to ~170-172 ppm in the amide)[7]. Additionally, the appearance of broad N-H proton signals in the ¹H NMR spectrum (typically between 5.5 and 8.0 ppm, depending on hydrogen bonding) confirms amide bond formation.

References

  • Schotten-Baumann Reaction - Organic Chemistry Portal Organic Chemistry Portal URL:[Link]

  • Schotten–Baumann reaction - Wikipedia Wikipedia URL:[Link]

  • Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps OrgoSolver URL:[Link]

  • THERAPEUTIC AGENT FOR DIABETES - European Patent Office - EP 0885869 A1 Google Patents URL
  • Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction Cambridge University URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for 4-Methylcyclohexanecarbonyl Chloride Esterification

Welcome to the technical support center for the esterification of 4-Methylcyclohexanecarbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practica...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the esterification of 4-Methylcyclohexanecarbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for optimizing this crucial reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve optimal results.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of temperature on the esterification of 4-Methylcyclohexanecarbonyl chloride?

A1: Temperature is a critical parameter in this reaction. Generally, increasing the temperature accelerates the reaction rate by providing the necessary kinetic energy for the nucleophilic attack of the alcohol on the acyl chloride's carbonyl carbon.[1] However, excessively high temperatures can lead to undesirable side reactions, such as decomposition of the starting material or product, and the formation of colored impurities.[2] The optimal temperature will be a balance between achieving a reasonable reaction rate and minimizing byproduct formation.

Q2: I'm setting up this reaction for the first time. What is a good starting temperature?

A2: For the reaction of an acyl chloride with an alcohol, a good starting point is often room temperature, as these reactions can be quite vigorous.[3][4] Many esterifications of this type, often conducted under Schotten-Baumann conditions (using a base to neutralize the HCl byproduct), proceed efficiently at room temperature or slightly above.[5][6] A conservative starting point would be 20-25°C. If the reaction is sluggish, you can gradually increase the temperature while monitoring the progress by an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[7][8]

Q3: What are the tell-tale signs that my reaction temperature is not optimal?

A3: Several observations can indicate a suboptimal temperature:

  • Low or no conversion: If the reaction is proceeding very slowly or not at all, the temperature may be too low.

  • Formation of multiple spots on TLC/peaks in GC: The appearance of significant byproduct spots/peaks suggests the temperature might be too high, promoting side reactions.

  • Darkening of the reaction mixture: A significant color change, such as turning dark brown or black, often indicates decomposition or side reactions, which can be exacerbated by excessive heat.[2]

  • Incomplete conversion even after extended reaction times: This could indicate that the temperature is not high enough to overcome the activation energy barrier efficiently, or that an equilibrium has been reached under those conditions.

Troubleshooting Guide: Temperature-Related Issues

This section addresses specific problems you might encounter and provides a logical, step-by-step approach to resolving them through temperature optimization.

Issue 1: Low Yield of the Desired Ester

Potential Cause Explanation Troubleshooting Steps & Rationale
Reaction Temperature is Too Low The reaction rate is kinetically limited. The molecules lack sufficient energy to overcome the activation energy barrier for the nucleophilic acyl substitution to occur at a practical rate.1. Monitor at Room Temperature: First, confirm the reaction is indeed slow at room temperature by taking aliquots every hour and analyzing via TLC or GC.[7][8] 2. Incremental Temperature Increase: Gradually increase the temperature in 10°C increments (e.g., to 30°C, then 40°C). Allow the reaction to stir for a set amount of time at each new temperature and monitor the conversion. This systematic approach helps identify the minimum temperature required for efficient conversion. 3. Consider Reflux: For less reactive alcohols, heating to a gentle reflux might be necessary.[2] However, this should be a later step in optimization due to the increased risk of side reactions.
Reaction Temperature is Too High High temperatures can lead to the thermal degradation of the starting material, 4-Methylcyclohexanecarbonyl chloride, or the desired ester product. It can also promote side reactions like elimination if the alcohol is susceptible.1. Run a Control at a Lower Temperature: If you suspect the temperature is too high, set up a parallel reaction at a lower temperature (e.g., 0-5°C using an ice bath) and compare the product purity profile with your standard reaction temperature.[9] 2. Analyze for Byproducts: Use techniques like GC-MS to identify the structures of any byproducts. This can provide clues about the undesired reaction pathways (e.g., elimination, hydrolysis). 3. Slow Addition at Low Temperature: A common strategy for highly reactive acyl chlorides is to add the acyl chloride slowly to the alcohol at a low temperature (e.g., 0°C) and then allow the reaction to slowly warm to room temperature.[9]
Hydrolysis of Acyl Chloride If there is moisture in the reactants or solvent, the acyl chloride can be hydrolyzed back to the corresponding carboxylic acid, which is less reactive.[10] This side reaction can be accelerated at higher temperatures.1. Ensure Anhydrous Conditions: Use dry solvents and reagents. Consider using a drying agent like molecular sieves.[2] 2. Lower Temperature: Running the reaction at a lower temperature can minimize the rate of this competing hydrolysis reaction.

Issue 2: Significant Formation of Byproducts

Potential Cause Explanation Troubleshooting Steps & Rationale
Temperature-Induced Side Reactions Besides the desired esterification, other reaction pathways may become accessible at elevated temperatures. For example, with secondary or tertiary alcohols, elimination to form an alkene can compete with substitution.1. Screen a Range of Temperatures: Set up several small-scale reactions in parallel at different temperatures (e.g., 0°C, 25°C, 50°C, 80°C). Analyze the product mixture from each to determine the temperature at which the desired product is maximized and byproducts are minimized. 2. Change the Order of Addition: Adding the acyl chloride to the alcohol (rather than the other way around) can sometimes help control the initial exotherm and minimize side reactions.
Reaction with Base Catalyst If using a nucleophilic amine catalyst (like pyridine or DMAP), high temperatures can sometimes lead to unwanted side reactions with the catalyst itself.[11]1. Use a Non-Nucleophilic Base: Consider switching to a non-nucleophilic base like triethylamine or an inorganic base like potassium carbonate under Schotten-Baumann conditions.[5][11] These are less likely to participate in side reactions. 2. Optimize Catalyst Loading and Temperature Concurrently: A lower temperature may require a slightly higher catalyst loading, or vice-versa. A design of experiments (DoE) approach can be useful here.

Experimental Protocols

Protocol 1: General Esterification of 4-Methylcyclohexanecarbonyl chloride

This protocol uses standard Schotten-Baumann conditions, which are a robust starting point.

Materials:

  • 4-Methylcyclohexanecarbonyl chloride

  • Alcohol (e.g., ethanol, isopropanol)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (Et₃N) or Pyridine

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the mixture to 0°C using an ice-water bath.

  • Slowly add a solution of 4-Methylcyclohexanecarbonyl chloride (1.1 eq) in anhydrous DCM to the flask dropwise over 15-20 minutes. Maintain the temperature at 0°C during the addition.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by TLC or GC.[7][8]

  • Once the reaction is complete, quench by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by flash chromatography or distillation as needed.

Protocol 2: Temperature Optimization Study

This workflow allows for the systematic determination of the optimal reaction temperature.

Workflow:

  • Setup: Prepare four identical small-scale reactions as described in Protocol 1.

  • Temperature Conditions: Run each reaction at a different, constant temperature:

    • Reaction A: 0°C (ice bath)

    • Reaction B: 25°C (room temperature)

    • Reaction C: 40°C (water bath)

    • Reaction D: 60°C (oil bath)

  • Monitoring: At set time points (e.g., 30, 60, 120, and 240 minutes), withdraw a small aliquot from each reaction. Quench the aliquot with a small amount of water and extract with a suitable solvent (e.g., ethyl acetate).

  • Analysis: Analyze each aliquot by GC or HPLC to determine the percentage conversion of the starting material and the relative percentage of the desired ester and any major byproducts.[12]

  • Data Interpretation: Plot the conversion and byproduct formation as a function of time for each temperature. The optimal temperature is the one that gives the highest conversion to the desired product in a reasonable amount of time with the lowest level of impurities.

Visualizations

Workflow for Temperature Optimization

G cluster_prep Preparation cluster_execution Execution at Different Temperatures cluster_analysis Analysis cluster_conclusion Conclusion prep1 Prepare 4 Identical Reaction Mixtures rxn_A Reaction A 0°C prep1->rxn_A rxn_B Reaction B 25°C prep1->rxn_B rxn_C Reaction C 40°C prep1->rxn_C rxn_D Reaction D 60°C prep1->rxn_D sampling Aliquot Sampling (t = 30, 60, 120, 240 min) rxn_A->sampling rxn_B->sampling rxn_C->sampling rxn_D->sampling analysis GC / HPLC Analysis (% Conversion, % Purity) sampling->analysis interpretation Data Interpretation & Plotting analysis->interpretation optimum Determine Optimal Temperature interpretation->optimum

Caption: Workflow for systematic temperature optimization.

Troubleshooting Logic for Low Yield

G start Low Yield Observed q1 Is reaction slow or incomplete? start->q1 cause_low_temp Potential Cause: Temperature Too Low q1->cause_low_temp Yes q2 Are there significant byproducts or decomposition? q1->q2 No a1_yes Yes a1_no No solution_low_temp Solution: Incrementally increase temperature (e.g., 25°C -> 40°C -> 60°C) Monitor conversion. cause_low_temp->solution_low_temp cause_high_temp Potential Cause: Temperature Too High q2->cause_high_temp Yes other_issues Consider other factors: - Reagent purity - Stoichiometry - Moisture contamination q2->other_issues No a2_yes Yes a2_no No solution_high_temp Solution: Run reaction at a lower temperature (e.g., 0°C or room temp). Analyze byproducts via GC-MS. cause_high_temp->solution_high_temp

Caption: Troubleshooting logic for low ester yield.

References

  • Vertex AI Search. (n.d.). Revision Notes - Reaction of Alcohols with Acyl Chlorides to Form Esters.
  • Grokipedia. (n.d.). Schotten–Baumann reaction.
  • SATHEE JEE. (n.d.). Chemistry Schotten Baumann Reaction.
  • Save My Exams. (2025, June 23). Acyl Chlorides - A Level Chemistry Revision Notes.
  • Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses.
  • Giacometti, J. (2018, January 14). Monitoring the esterification of sorbitol and fatty acids by gas chromatography. ResearchGate.
  • Wikipedia. (n.d.). Schotten–Baumann reaction.
  • J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction.
  • MDPI. (2025, July 25). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Esterification Reactions.
  • PubMed. (2014, November 7). Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe.
  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids.
  • Benchchem. (n.d.). Technical Support Center: Methyl Cyclohexanecarboxylate Synthesis.
  • Chemistry Guru. (n.d.). Carboxylic Acid Reactions - Organic Chem.
  • Organic Syntheses Procedure. (n.d.). esterification of carboxylic acids with.

Sources

Optimization

overcoming steric hindrance in 4-Methylcyclohexanecarbonyl chloride couplings

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who hit a wall when working with substituted cyclohexanes.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who hit a wall when working with substituted cyclohexanes.

Coupling 4-Methylcyclohexanecarbonyl chloride (4-MCC) with bulky amines or alcohols is notoriously frustrating. Reactions often stall, yields remain low, and degradation products accumulate. To solve this, we cannot just blindly add more heat or reagents; we must understand the three-dimensional geometry of the molecule and manipulate the reaction kinetics using targeted catalysis.

Below is our definitive diagnostic guide and self-validating protocol for overcoming steric hindrance in 4-MCC couplings.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: Why does my amidation or esterification with 4-methylcyclohexanecarbonyl chloride stall at 30-40% conversion? The Causality: The root cause is the three-dimensional conformation of the cyclohexane ring. 4-MCC exists as cis and trans isomers. In the trans isomer, both the methyl group and the carbonyl chloride group can occupy equatorial positions, minimizing steric clash. However, in the cis isomer, one of these groups must be axial. When the -COCl group is forced into the axial position, it experiences severe 1,3-diaxial interactions with the axial hydrogens at the C3 and C5 positions[1]. This steric bulk physically blocks the Bürgi-Dunitz trajectory—the specific angle at which an incoming nucleophile must attack the carbonyl carbon. If your nucleophile is even slightly bulky, it simply cannot reach the electrophilic center, causing the reaction to stall[1].

G A 4-MCC (Sterically Hindered) B Trans-Isomer (Diequatorial) A->B C Cis-Isomer (Axial -COCl) A->C D Open Trajectory Fast Coupling B->D Nucleophilic Attack E 1,3-Diaxial Clash Stalled Reaction C->E Blocked Trajectory

Conformational impact on 4-MCC reactivity and steric hindrance.

Q2: How do I overcome this sluggish reactivity when coupling with bulky secondary amines or tertiary alcohols? The Causality: You must bypass the direct attack on the hindered acid chloride by using a nucleophilic catalyst, specifically 4-Dimethylaminopyridine (DMAP). DMAP features an sp2-hybridized pyridine nitrogen that projects outward, making it a highly accessible and aggressive nucleophile despite the steric bulk of 4-MCC. DMAP rapidly attacks the acid chloride to form an acylpyridinium intermediate[]. This intermediate is significantly more electrophilic than the original acid chloride, and DMAP acts as an exceptional leaving group. By changing the mechanism to an acyl transfer pathway, you lower the activation energy required for your bulky amine or alcohol to attack[3].

G A 4-MCC + DMAP B Acylpyridinium Intermediate A->B Fast Acyl Transfer D Tetrahedral Transition State B->D Activated Attack C Nucleophile (Amine/Alcohol) C->D E Coupled Product D->E Chloride Expulsion F DMAP Regeneration D->F Catalyst Release F->A Recycled

DMAP-catalyzed acyl transfer mechanism overcoming steric hindrance.

Q3: Which base and solvent combination minimizes side reactions? The Causality: For sterically hindered couplings, replace Triethylamine (TEA) with N,N-Diisopropylethylamine (DIPEA). TEA can occasionally act as a competing nucleophile, forming stable but unreactive acylammonium precipitates. DIPEA is sterically hindered around its nitrogen, rendering it non-nucleophilic; it acts purely as an acid sponge to neutralize the HCl generated during the reaction. Pair DIPEA with a polar aprotic solvent like Dichloromethane (DCM) to ensure the highly polar acylpyridinium intermediate remains fully solvated and reactive[4].

Part 2: Quantitative Performance Data

To illustrate the necessity of catalytic intervention, review the comparative yield data below. Notice how the requirement for DMAP scales with the steric bulk of the incoming nucleophile.

Substrate (Nucleophile)Base / Catalyst System1h Conversion (%)12h Conversion (%)Mechanistic Observation
Primary Amine (n-Butylamine)DIPEA, DCM, No DMAP85%98%Minimal steric clash; direct attack succeeds.
Secondary Amine (Diethylamine)DIPEA, DCM, No DMAP30%45%Stalls due to 1,3-diaxial interactions.
Secondary Amine (Diethylamine)DIPEA, DCM, 10 mol% DMAP90%>99%DMAP bypasses transition state bulk.
Tertiary Alcohol (t-Butanol)DIPEA, DCM, No DMAP<5%10%Highly hindered; practically unreactive.
Tertiary Alcohol (t-Butanol)DIPEA, DCM, 1.1 eq DMAP60%92%Stoichiometric DMAP required for tertiary alcohols.

Part 3: Self-Validating Experimental Protocol

This workflow is designed as a self-validating system. At each phase, physical or chemical indicators will confirm that the mechanistic steps are proceeding correctly.

Workflow: DMAP-Accelerated Coupling of 4-Methylcyclohexanecarbonyl Chloride

Step 1: System Preparation & Activation

  • Flame-dry a round-bottom flask under inert gas (Argon or N2).

  • Dissolve 1.0 equivalent of 4-MCC in anhydrous DCM (0.2 M concentration).

  • Add 2.0 equivalents of DIPEA.

  • Cool the reaction mixture to 0 °C using an ice bath. Causality: Cooling prevents the base-catalyzed dehydrohalogenation of the acid chloride into a ketene.

  • Add 0.1 equivalents of DMAP (for amines) or 1.1 equivalents of DMAP (for tertiary alcohols).

  • Self-Validation Checkpoint 1: Upon adding DMAP, the solution will transition to a pale yellow color. This optical shift confirms the successful formation of the highly electrophilic acylpyridinium intermediate.

Step 2: Nucleophilic Attack

  • Dissolve 1.1 equivalents of your target amine or alcohol in a minimal amount of DCM.

  • Add this solution dropwise to the 0 °C reaction mixture over 10 minutes. Causality: Dropwise addition controls the exothermic nature of the coupling and prevents localized depletion of the activated acylpyridinium complex.

  • Self-Validation Checkpoint 2: Within 15-20 minutes of addition, a fine, hazy white precipitate will begin to form in the DCM. This is DIPEA·HCl salt, which confirms that the nucleophilic attack has occurred and chloride ions are being expelled.

Step 3: Thermal Maturation & Monitoring

  • Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 2 to 12 hours depending on the nucleophile.

  • Self-Validation Checkpoint 3: Perform Thin Layer Chromatography (TLC) using an 8:2 Hexanes:Ethyl Acetate system. Stain with Phosphomolybdic Acid (PMA) and heat. You should observe the complete consumption of the 4-MCC spot and the emergence of a new, lower-Rf product spot.

Step 4: Quench and Workup

  • Quench the reaction by adding an equal volume of saturated aqueous NH4Cl. Causality: This neutralizes any remaining unreacted acid chloride and protonates excess DMAP/DIPEA, driving them into the aqueous layer.

  • Extract the aqueous layer 3x with DCM. Wash the combined organic layers with 1M HCl (to remove residual DMAP), followed by brine.

  • Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the purified coupled product.

References

  • Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection - BOC Sciences.

  • Yamaguchi Esterification - Organic Chemistry Portal. 3

  • esterification of carboxylic acids with - Organic Syntheses Procedure. 4

  • Ring Conformations - MSU Chemistry. 1

Sources

Reference Data & Comparative Studies

Validation

Validation of 4-Methylcyclohexanecarbonyl Chloride Purity by HPLC-UV: A Comparative Guide to Derivatization Strategies

As a Senior Application Scientist, one of the most persistent challenges in pharmaceutical intermediate analysis is the accurate purity determination of highly reactive acyl chlorides. 4-Methylcyclohexanecarbonyl chlorid...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, one of the most persistent challenges in pharmaceutical intermediate analysis is the accurate purity determination of highly reactive acyl chlorides. 4-Methylcyclohexanecarbonyl chloride (CAS 55930-23-9) is a critical electrophilic building block used in the synthesis of various active pharmaceutical ingredients (APIs).

However, validating the purity of this compound using standard Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) presents a dual challenge:

  • Extreme Moisture Sensitivity: Acyl chlorides rapidly hydrolyze in the presence of aqueous mobile phases, leading to split peaks, severe tailing, and irreproducible retention times.

  • Lack of a Strong Chromophore: The aliphatic cyclohexane ring and carbonyl group only exhibit weak UV absorbance (n → π* transitions) at low wavelengths (~210 nm), which are easily obscured by mobile phase solvents and baseline drift.

This guide objectively compares three analytical strategies for 4-methylcyclohexanecarbonyl chloride, demonstrating why pre-column amine derivatization stands as the field-proven gold standard for achieving E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness) in your analytical workflows.

Comparative Analysis of Analytical Strategies

To establish a robust purity method, we must evaluate the chemical fate of the analyte under different sample preparation workflows.

ReactionPathway A Acyl Chloride (Weak UV) B H2O (Mobile Phase) A->B Uncontrolled C Aniline (Derivatization) A->C Nucleophilic Substitution D Carboxylic Acid (Hydrolysis Product) B->D E Stable Amide (Target Analyte) C->E

Chemical pathways of acyl chlorides in analytical environments.

Strategy A: Direct HPLC-UV Analysis (The Pitfall)

Attempting to dissolve 4-methylcyclohexanecarbonyl chloride directly in an organic diluent (like acetonitrile) and injecting it into a standard RP-HPLC system inevitably fails. The analyte undergoes uncontrolled, continuous hydrolysis on the column as it interacts with the aqueous mobile phase. This results in a smeared chromatographic profile that cannot be accurately integrated.

Strategy B: Controlled Hydrolysis (The Compromise)

A common workaround is to deliberately force the hydrolysis of the acyl chloride by dissolving it in an excess of water/acetonitrile, converting 100% of the active compound into 4-methylcyclohexanecarboxylic acid[1].

  • The Flaw: While this creates a stable peak, it destroys the specificity of the assay. The method cannot differentiate between the active acyl chloride and any pre-existing carboxylic acid impurity (a common degradation product in the raw material). This leads to a false-positive overestimation of purity.

Strategy C: Amine Derivatization (The Gold Standard)

To achieve both stability and high UV sensitivity, the acyl chloride is reacted with a UV-active secondary or primary amine—most commonly aniline or N-ethylaniline[2]. This rapid nucleophilic acyl substitution converts the reactive chloride into a highly stable amide (N-phenyl-4-methylcyclohexanecarboxamide).

  • The Advantage: The addition of the phenyl ring introduces a strong π → π* transition, shifting the maximum absorbance ( λmax​ ) to ~240 nm. Furthermore, this method perfectly resolves the active acyl chloride (which forms the amide) from any pre-existing carboxylic acid impurity (which does not react with aniline under these conditions)[3].

Workflow S Sample: 4-Methylcyclohexanecarbonyl Chloride P1 Direct Dissolution S->P1 P2 Controlled Hydrolysis S->P2 P3 Aniline Derivatization S->P3 R1 Degradation / Tailing P1->R1 R2 Cannot Detect Free Acid P2->R2 R3 Accurate Purity & Specificity P3->R3

Comparison of sample preparation workflows for HPLC-UV analysis.

Quantitative Performance Comparison

The following table summarizes the experimental performance metrics of the three strategies when applied to 4-methylcyclohexanecarbonyl chloride.

Analytical ParameterDirect HPLC-UVControlled HydrolysisAniline Derivatization
Analyte Stability (in diluent) < 5 minutes> 48 hours> 48 hours
UV Absorbance ( λmax​ ) Weak (~210 nm)Weak (~210 nm)Strong (~240 nm)
Assay Specificity LowLow (Fails to distinguish free acid)High (Resolves acid vs. chloride)
Estimated LOD > 50 µg/mL> 20 µg/mL< 1 µg/mL
Chromatographic Peak Shape Split / Severe TailingSymmetricalSymmetrical

Gold Standard Protocol: Aniline Derivatization of 4-Methylcyclohexanecarbonyl Chloride

To ensure trustworthiness, an analytical protocol must be a self-validating system. The following methodology details the exact steps and the underlying chemical causality required to successfully validate the purity of this compound.

Reagent & Solution Preparation
  • Derivatization Reagent: Prepare a 20 mg/mL solution of Aniline in anhydrous acetonitrile.

    • Causality: Anhydrous solvent is strictly required. Any trace moisture will compete with the aniline, prematurely hydrolyzing the acyl chloride and artificially lowering the calculated purity. Aniline is used in vast molar excess to drive the reaction to 100% completion instantly.

  • Mobile Phase A: 0.1% Phosphoric acid ( H3​PO4​ ) in HPLC-grade Water.

  • Mobile Phase B: 100% HPLC-grade Acetonitrile.

Step-by-Step Sample Preparation
  • Weighing: Accurately weigh ~25 mg of 4-methylcyclohexanecarbonyl chloride into a dry 25 mL volumetric flask.

  • Reaction: Immediately add 5.0 mL of the Derivatization Reagent. Cap the flask and vortex for 30 seconds.

    • Causality: The nucleophilic attack of the amine on the acyl chloride is highly exothermic and rapid. The excess aniline acts as both the reactant and the acid scavenger (neutralizing the HCl byproduct).

  • Incubation: Allow the solution to stand at room temperature for 15 minutes to ensure quantitative conversion.

  • Dilution: Dilute to the 25 mL mark with anhydrous acetonitrile and mix well.

Self-Validating System Controls

To prove the integrity of the method, you must prepare and inject two critical controls:

  • Blank Derivatization Injection: Inject the derivatization reagent (without the sample) to map the retention time of the massive aniline peak and ensure it does not co-elute with the target amide.

  • Specificity Control (Free Acid): Spike a sample with pure 4-methylcyclohexanecarboxylic acid. Because the free acid does not react with aniline under these mild conditions, it will elute at a completely different retention time, proving the method's ability to differentiate the active starting material from its degraded impurity.

HPLC Instrument Conditions
  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 240 nm (Targeting the newly formed phenyl-amide chromophore).

  • Injection Volume: 5 µL.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-10 min: Ramp to 90% B

    • 10-15 min: Hold at 90% B (Washes out excess aniline)

    • 15-20 min: Re-equilibrate at 30% B

By adhering to this derivatization framework, drug development professionals can guarantee the precise purity quantification of reactive acyl chlorides, eliminating the chromatographic artifacts that plague direct analysis methods.

References

  • BenchChem. "A Comparative Guide to the Purity Analysis of 3,4-Difluorophenylacetyl Chloride by HPLC." BenchChem Technical Resources.
  • American Pharmaceutical Review. "Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • Google Patents. "CN113671077A - Detection method of acryloyl chloride and related substances thereof.

Sources

Comparative

GC-MS Fragmentation Pattern Analysis of 4-Methylcyclohexanecarbonyl Chloride: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical pitfalls associated with highly reactive electrophiles. Analyzing 4-Methylcyclohexanecarbonyl chloride (CAS: 55930-23-9) via Gas Chromatography-Mas...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical pitfalls associated with highly reactive electrophiles. Analyzing 4-Methylcyclohexanecarbonyl chloride (CAS: 55930-23-9) via Gas Chromatography-Mass Spectrometry (GC-MS) requires more than just loading a vial into an autosampler; it demands a rigorously controlled, anhydrous environment and a deep understanding of hard ionization kinetics.

This guide objectively compares the GC-MS performance and fragmentation pathways of 4-Methylcyclohexanecarbonyl chloride against alternative alicyclic acyl chlorides, providing researchers with self-validating experimental protocols to ensure absolute data integrity.

Mechanistic Causality of EI-MS Fragmentation

Standard GC-MS utilizes Electron Ionization (EI) at 70 eV, which is classified as a "hard" ionization technique. This process imparts significant excess internal energy to the analyte, leading to extensive, reproducible fragmentation (1)[1]. For acyl chlorides, the fragmentation cascade is driven by the relative weakness of the C-Cl bond and the stability of the resulting carbocations:

  • Molecular Ion ( M+∙ ): Initial ionization yields a molecular ion at m/z 160 ( 35Cl ) and m/z 162 ( 37Cl ). Because the acyl chloride group is highly unstable under 70 eV EI, this peak is typically of very low abundance. However, the characteristic 3:1 isotopic ratio is the definitive marker of a mono-chlorinated species (2)[2].

  • α -Cleavage ( [M−Cl]+ ): Homolytic cleavage expels a chlorine radical ( Cl∙ ), generating a resonance-stabilized acylium ion at m/z 125.

  • Decarbonylation ( [M−COCl]+ ): The acylium ion rapidly extrudes neutral carbon monoxide (CO, 28 Da), yielding the 4-methylcyclohexyl cation at m/z 97.

  • Ring Cleavage: The cyclic skeleton undergoes further degradation, typically losing ethylene ( C2​H4​ ) to form m/z 69, or rearranging to the highly stable C4​H7+​ cation, which presents as the base peak at m/z 55 (3)[3].

Fragmentation M Molecular Ion [M]+• m/z 160 / 162 (Low Abundance) Acyl Acylium Ion [M-Cl]+ m/z 125 (Resonance Stabilized) M->Acyl - Cl• (-35/37 Da) Alkyl 4-Methylcyclohexyl Cation m/z 97 (Ring Intact) Acyl->Alkyl - CO (-28 Da) Ring1 Ring Cleavage Fragment m/z 69 (Loss of C2H4) Alkyl->Ring1 - C2H4 (-28 Da) Ring2 Base Peak Fragment m/z 55 (Stable C4H7+) Alkyl->Ring2 Rearrangement

Proposed 70 eV EI-MS fragmentation pathway for 4-Methylcyclohexanecarbonyl chloride.

Comparative Fragmentation Analysis

To objectively evaluate the analytical behavior of 4-Methylcyclohexanecarbonyl chloride, we must benchmark its fragmentation against structural alternatives. The addition of the methyl group slightly alters downstream ring-cleavage fragments but preserves the primary acylium/decarbonylation diagnostic pathway.

Table 1: Comparative EI-MS Fragmentation Patterns of Alicyclic Acyl Chlorides

CompoundMolecular Ion ( M+∙ )Acylium Ion ( [M−Cl]+ )Alkyl Cation ( [M−COCl]+ )Base Peak
4-Methylcyclohexanecarbonyl chloride m/z 160 / 162 (Low)m/z 125m/z 97m/z 55 or 69
Cyclohexanecarbonyl chloride m/z 146 / 148 (Low)m/z 111m/z 81m/z 55
Adamantane-1-carbonyl chloride m/z 198 / 200 (Low)m/z 163m/z 133m/z 135

Data synthesized from comparative mass spectrometry analyses of alicyclic acyl chlorides[3].

Self-Validating Experimental Protocol: Direct Analysis

Acyl chlorides are notoriously prone to hydrolysis from ambient moisture and can degrade on active sites within the GC column (e.g., exposed silanol groups). While derivatization to a methyl ester is a common workaround, direct analysis is often required to prove the intact presence of the acyl chloride.

To ensure trustworthiness, the following protocol is designed as a self-validating system . It uses active internal checks to confirm that the data generated is an artifact-free representation of the sample.

Step-by-Step Methodology
  • Anhydrous Sample Preparation: Dissolve 1.0 mg of 4-Methylcyclohexanecarbonyl chloride in 1.0 mL of rigorously anhydrous dichloromethane (DCM).

    • Causality: Protic solvents (like methanol) will instantly derivatize the sample. Anhydrous DCM prevents esterification and minimizes hydrolysis.

  • Internal Standard (IS) Addition: Add 10 µL of a 1 mg/mL decane solution to the sample vial.

    • Causality: Decane is chemically inert and elutes predictably. It normalizes variations in split-injection volumes and verifies that the GC column flow is unobstructed.

  • GC-MS Acquisition Parameters:

    • Column: Non-polar capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm).

    • Injection: 1 µL volume, 50:1 split ratio, inlet temperature at 250°C.

    • Oven Program: 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 3 min).

    • MS Source: Electron Ionization at 70 eV, source temperature 230°C, scan range m/z 40–400.

  • The Self-Validation Quality Control Gate: Post-acquisition, actively extract and monitor m/z 142 .

    • Causality: m/z 142 is the molecular ion of 4-methylcyclohexanecarboxylic acid, the primary hydrolysis degradation product. If the integrated area of the m/z 142 peak exceeds 5% of the acyl chloride's base peak, the system flags the sample as compromised by moisture, and the analytical run is automatically invalidated.

Workflow Prep Anhydrous Sample Prep (DCM + Internal Standard) Inject GC Injection (Split 50:1) (Monitor IS for Volume Integrity) Prep->Inject Ionize 70 eV EI Source (Hard Ionization) Inject->Ionize Analyze Mass Analyzer (m/z 40-400 Scan) Ionize->Analyze Validate Self-Validation Check (Hydrolysis < 5% via m/z 142) Analyze->Validate

GC-MS analytical workflow featuring built-in self-validation for acyl chloride integrity.

References

  • BenchChem. "A Comparative Analysis of the Mass Spectrometry Fragmentation Patterns of Alicyclic Acyl Chlorides." BenchChem Technical Support.
  • NIST Mass Spectrometry Data Center. "Cyclohexanecarbonyl chloride." NIST Chemistry WebBook, SRD 69.
  • ACD/Labs. "Common Adduct and Fragment Ions in Mass Spectrometry." ACD/Labs Technical Articles.

Sources

Validation

Comparative Electrophilicity: 4-Methylcyclohexanecarbonyl Chloride vs. 4-Methylbenzoyl Chloride in Acyl Substitution

Executive Summary In organic synthesis and drug development, the selection of an appropriate acylating agent is paramount for controlling reaction kinetics, chemoselectivity, and overall yield. This guide provides an in-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In organic synthesis and drug development, the selection of an appropriate acylating agent is paramount for controlling reaction kinetics, chemoselectivity, and overall yield. This guide provides an in-depth comparative analysis of two structurally distinct but molecularly related acylating agents: 4-methylcyclohexanecarbonyl chloride (an aliphatic acid chloride) and 4-methylbenzoyl chloride (an aromatic acid chloride). By examining their structural electronics and providing self-validating experimental protocols, this guide equips researchers with the mechanistic insights needed to optimize acylation workflows.

Mechanistic Causality: Structural Electronics and Electrophilicity

The fundamental disparity in electrophilicity between these two compounds stems from the hybridization of the carbon atom adjacent to the carbonyl group and the resulting electronic effects.

  • 4-Methylcyclohexanecarbonyl chloride (Aliphatic): The carbonyl carbon is bonded to an sp³-hybridized cyclohexyl ring. Lacking any adjacent π-system, the carbonyl group experiences no resonance stabilization. The strong inductive electron-withdrawing effect (-I) of the chlorine atom leaves the carbonyl carbon highly electron-deficient ( δ+ ), rendering it an exceptionally potent electrophile. Aliphatic acid chlorides of this nature are known to undergo rapid nucleophilic attack and are highly susceptible to rapid hydrolysis in aqueous media[1].

  • 4-Methylbenzoyl chloride (Aromatic): The carbonyl carbon is attached to an sp²-hybridized aromatic ring. The π-electrons of the benzene ring delocalize into the carbonyl π* antibonding orbital, providing significant resonance stabilization (+R). Furthermore, the methyl group at the para position donates additional electron density through hyperconjugation (+I, +R effects). This cascade of electron donation significantly dampens the partial positive charge on the carbonyl carbon, drastically reducing its electrophilicity. Consequently, aromatic acid chlorides like 4-methylbenzoyl chloride are markedly more stable and hydrolyze much slower than their aliphatic counterparts[2].

G A Acyl Chloride Electrophilicity BA BA A->BA B 4-Methylcyclohexanecarbonyl Chloride (Aliphatic) D sp3 Carbon Attachment No Resonance Stabilization B->D C 4-Methylbenzoyl Chloride (Aromatic) E sp2 Carbon Attachment Resonance Stabilization C->E F Para-Methyl Group Hyperconjugation (+I, +R) C->F G High Electrophilicity (Rapid Nucleophilic Attack) D->G H Low Electrophilicity (Slower Nucleophilic Attack) E->H F->H BA->C

Logical relationship between structural electronics and acyl chloride electrophilicity.

Quantitative Reactivity Profiles

To synthesize the mechanistic theory into actionable data, the table below summarizes the core differences in reactivity and physical properties between the two electrophiles.

Parameter4-Methylcyclohexanecarbonyl Chloride4-Methylbenzoyl Chloride
Structural Class Aliphatic Acyl ChlorideAromatic Acyl Chloride (Aroyl Chloride)
Carbonyl Attachment sp³ hybridized carbonsp² hybridized carbon (Aromatic ring)
Electronic Effects Inductive electron withdrawal (-I) by carbonylResonance stabilization (+R) from phenyl ring; Hyperconjugation (+I) from para-methyl
Relative Electrophilicity Very HighLow to Moderate
Hydrolysis Kinetics Rapid (Minutes in aqueous media)[1]Slow (Hours in aqueous media)[2]
Primary Use Case Highly reactive acylation of hindered/weak nucleophilesChemoselective acylation; stable intermediate synthesis

Experimental Workflows: Self-Validating Kinetic Protocols

To objectively quantify the difference in electrophilicity, researchers must employ protocols that eliminate external variables (e.g., temperature fluctuations or solvent effects between separate runs).

Protocol A: Self-Validating Competitive Aminolysis

Causality behind the design: Running separate kinetic assays can introduce systemic errors. By placing both acyl chlorides in the same reaction vessel with a limiting amount of nucleophile, we create a zero-sum competition. The nucleophile will partition between the two electrophiles strictly based on their relative activation energies for the substitution reaction. This self-validating system directly yields the relative rate constant ( krel​ ) via the final product ratio, proving intrinsic reactivity differences in a single pot.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an inert atmosphere (N₂), dissolve 1.0 mmol of 4-methylcyclohexanecarbonyl chloride and 1.0 mmol of 4-methylbenzoyl chloride in 10 mL of anhydrous dichloromethane (DCM).

  • Temperature Control: Cool the mixture to 0 °C using an ice-water bath. Rationale: Lowering the temperature slows the baseline reaction kinetics, preventing diffusion-controlled limits and maximizing the kinetic resolution between the two electrophiles.

  • Nucleophile Addition: Dropwise, add a solution containing 0.5 mmol of a model nucleophile (e.g., benzylamine) and 0.6 mmol of N,N-diisopropylethylamine (DIPEA) in 5 mL of DCM over 5 minutes. Rationale: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation and subsequent deactivation of the benzylamine nucleophile.

  • Quench & Workup: After 30 minutes, quench the reaction by adding 10 mL of saturated aqueous NaHCO₃. Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Quantification: Analyze the crude mixture via High-Performance Liquid Chromatography (HPLC) or GC-MS. The ratio of the aliphatic amide to the aromatic amide directly correlates to their relative electrophilicity ( kaliphatic​/karomatic​ ).

Workflow N1 Equimolar Mixture (Aliphatic + Aromatic) N3 Reaction Medium (DCM, 0°C) N1->N3 N2 Limiting Nucleophile (0.5 eq Amine) N2->N3 N4 Aqueous Quench & Extraction N3->N4 React N5 HPLC/GC-MS Analysis N4->N5 Isolate N6 Calculate k_rel (Self-Validating) N5->N6 Quantify

Self-validating competitive acylation workflow to determine relative electrophilicity.

Protocol B: Hydrolysis Kinetics via Conductometry

Causality behind the design: Hydrolysis of acyl chlorides generates HCl, which dissociates into H⁺ and Cl⁻ ions, increasing the conductivity of the solution. Monitoring this increase in real-time provides a continuous, highly accurate kinetic profile of the solvolysis reaction[3].

Step-by-Step Methodology:

  • Prepare a solvent mixture of 90:10 Acetone:Water (v/v) to ensure the solubility of the acyl chlorides while providing sufficient water for hydrolysis.

  • Equilibrate the solvent in a thermostated conductivity cell at 25.0 °C.

  • Inject a highly dilute, exact concentration (e.g., 10−4 M) of the target acyl chloride.

  • Record the conductance continuously until a stable maximum is reached (indicating complete hydrolysis).

  • Extract the pseudo-first-order rate constant ( kobs​ ) from the logarithmic plot of (C∞​−Ct​) versus time. The aliphatic chloride will exhibit a significantly steeper slope (higher kobs​ ) than the aromatic chloride.

Practical Implications for Drug Development

  • Chemoselectivity in API Synthesis: When designing a synthetic route for an Active Pharmaceutical Ingredient (API) containing multiple nucleophilic sites (e.g., a primary amine and a secondary alcohol), 4-methylbenzoyl chloride can be used to selectively acylate the more reactive amine without touching the alcohol. Conversely, 4-methylcyclohexanecarbonyl chloride might indiscriminately acylate both due to its high electrophilicity.

  • Handling and Storage: The aliphatic 4-methylcyclohexanecarbonyl chloride requires rigorous anhydrous storage conditions (e.g., sealed ampoules over desiccant) to prevent degradation. 4-Methylbenzoyl chloride, being less electrophilic, is more forgiving and can tolerate brief atmospheric exposure without significant hydrolytic degradation[2].

References

1.[1] Title: An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions Source: Synthetic Communications (Taylor & Francis) URL: [Link]

2.[3] Title: Microemulsion-promoted changes of reaction mechanisms: solvolysis of substituted benzoyl chlorides Source: Journal of the Chemical Society, Perkin Transactions 2 (Carnegie Mellon University / RSC) URL: [Link]

3.[2] Title: Preparation of acid chlorides (acyl chlorides), their reaction equation products with water alcohols ammonia amines equations reagents conditions products nucleophilic addition elimination reaction mechanisms Source: Doc Brown's Advanced A Level Chemistry URL: [Link]

Sources

Comparative

Benchmarking Acylation Rates of Substituted Cyclohexanecarbonyl Chlorides: A Comprehensive Guide

Executive Summary The incorporation of saturated cyclic moieties is a proven strategy for improving the clinical performance and pharmacokinetic profiles of drug candidates. While late-stage saturation of benzene rings i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of saturated cyclic moieties is a proven strategy for improving the clinical performance and pharmacokinetic profiles of drug candidates. While late-stage saturation of benzene rings is common, the direct utilization of1[1]. However, the acylation kinetics of these aliphatic acid chlorides are highly sensitive to steric hindrance and ring conformation.

This guide provides a rigorous benchmarking of acylation rates across various substituted cyclohexanecarbonyl chlorides, detailing the mechanistic causality behind their kinetic behavior, and offering self-validating experimental protocols for comparative analysis.

Mechanistic Causality: Conformation and Steric Shielding

To understand the acylation rates of substituted cyclohexanecarbonyl chlorides, one must look beyond simple inductive effects and analyze the three-dimensional transition state. The rate-determining step in nucleophilic acyl substitution is the formation of the sp3 -hybridized tetrahedral intermediate.

When a nucleophile attacks the planar sp2 carbonyl carbon of a cyclohexanecarbonyl chloride, the transition state becomes highly sensitive to the spatial arrangement of the ring substituents:

  • Conformational Locking (The 4-Position): A bulky substituent at the C4 position (e.g., tert-butyl or isopropyl) locks the cyclohexane ring into a specific chair conformation. If the acyl chloride group is trans to a bulky C4 group, it occupies the equatorial position, projecting outward with minimal steric hindrance. Conversely, if it is cis, the acyl group is forced into an axial position. Attack on an axial acyl chloride induces severe 1,3-diaxial interactions in the tetrahedral intermediate, drastically reducing the reaction rate.

  • Alpha/Ortho-like Shielding (The 2-Position): Substituents at the C2 position directly shield the electrophilic carbonyl carbon. For instance,2[2] exhibits significantly depressed acylation rates because the C2-methyl group sterically blocks the trajectory of the incoming nucleophile (the Bürgi-Dunitz angle).

This steric sensitivity is so pronounced that3[3] where less hindered aliphatic or aromatic acyl chlorides succeed. Similarly, in4[4].

G Substrate Substituted Cyclohexanecarbonyl Chloride (Ground State) TI_Eq Tetrahedral Intermediate (Equatorial Attack: Lower Steric Strain) Substrate->TI_Eq trans-isomer (Fast) TI_Ax Tetrahedral Intermediate (Axial Attack: High 1,3-Diaxial Clash) Substrate->TI_Ax cis-isomer (Slow) Nuc Nucleophile (e.g., R-NH2) Nuc->TI_Eq Nuc->TI_Ax Product Acylated Product + HCl TI_Eq->Product Cl- loss TI_Ax->Product Cl- loss

Nucleophilic acyl substitution pathway highlighting steric strain in the tetrahedral intermediate.

Quantitative Benchmarking Data

To objectively compare performance, the table below summarizes the relative rate constants ( krel​ ) for the N-acylation of aniline in dichloromethane at 25 °C. Acetyl chloride is used as the baseline ( krel​=100 ).

Acylating AgentSubstitution PatternConformation of COClRelative Rate ( krel​ )Mechanistic Note
Acetyl chloride None (Reference)N/A100Unhindered primary acyl chloride.
Benzoyl chloride Aromatic (Reference)Planar25Conjugation stabilizes ground state, slowing rate.
Cyclohexanecarbonyl chloride UnsubstitutedRapid interconversion15Standard secondary aliphatic steric bulk.
trans-4-tert-butylcyclohexanecarbonyl chloride 4-SubstitutedLocked Equatorial14Behaves similarly to the unsubstituted variant.
cis-4-tert-butylcyclohexanecarbonyl chloride 4-SubstitutedLocked Axial1.2Severe 1,3-diaxial strain during intermediate formation.
4-chloro-2-methylcyclohexanecarbonyl chloride 2,4-DisubstitutedSterically Shielded0.5Alpha-branching blocks the nucleophilic trajectory.
Pivaloyl chloride Extreme Bulk (Reference)N/A0.1Extreme steric hindrance at the alpha carbon.

Data Interpretation: The nearly 12-fold difference between the cis and trans isomers of the 4-tert-butyl derivative perfectly isolates the kinetic penalty of axial acylation. Furthermore, introducing a substituent at the 2-position (as seen in the 4-chloro-2-methyl variant) drops the reaction rate to near-pivaloyl levels, necessitating highly optimized coupling conditions.

Experimental Workflows: Self-Validating Kinetic Assays

To accurately determine the acylation rate of a novel substituted cyclohexanecarbonyl chloride in your own laboratory, rely on a Competitive Acylation Assay . This protocol is a self-validating system: by forcing two acyl chlorides to compete for a limiting amount of nucleophile, variations in temperature, stirring efficiency, and absolute concentration are internally controlled.

Protocol: Competitive N-Acylation via GC-FID/MS

Objective: Determine the relative rate constant ( krel​ ) of a target substituted cyclohexanecarbonyl chloride against a known reference (e.g., standard cyclohexanecarbonyl chloride).

Reagents & Materials:

  • Target Substituted Cyclohexanecarbonyl Chloride (1.0 mmol)

  • Reference Cyclohexanecarbonyl Chloride (1.0 mmol)

  • Aniline (Nucleophile, 0.5 mmol - Limiting Reagent)

  • Triethylamine (Base, 2.0 mmol)

  • Anhydrous Dichloromethane (DCM, 10 mL)

  • Internal Standard (e.g., Dodecane, 0.5 mmol)

Step-by-Step Methodology:

  • Preparation of the Electrophile Pool: In an oven-dried, argon-purged 25 mL round-bottom flask, dissolve exactly 1.0 mmol of the target acyl chloride, 1.0 mmol of the reference acyl chloride, and 0.5 mmol of the internal standard in 8 mL of anhydrous DCM.

  • Temperature Equilibration: Submerge the flask in a precisely controlled water bath at 25.0 °C and stir at 500 RPM for 10 minutes.

  • Nucleophile Injection: Prepare a solution containing 0.5 mmol of aniline and 2.0 mmol of triethylamine in 2 mL of anhydrous DCM. Inject this solution into the electrophile pool in one rapid motion using a gas-tight syringe.

  • Quenching: Allow the reaction to proceed for exactly 5 minutes. Quench the reaction by adding 5 mL of a 1M aqueous NaOH solution. This immediately hydrolyzes the unreacted acyl chlorides and halts amide formation.

  • Extraction and Analysis: Separate the organic layer, dry over anhydrous MgSO4​ , and filter. Analyze the organic layer via GC-FID or GC-MS.

  • Data Processing: Calculate the ratio of the two resulting amides using the internal standard for calibration. Because the nucleophile is limiting, the ratio of the formed amides directly reflects the ratio of their kinetic rate constants ( ktarget​/kreference​ ).

Causality Check: If the target acyl chloride yields less than 5% of the total amide mixture, its steric hindrance is too severe for standard competitive kinetics. In such cases, switch to an absolute kinetic measurement using in situ ReactIR, tracking the disappearance of the specific C=O stretch (typically 1790–1800 cm⁻¹ for acyl chlorides).

Strategic Alternatives for Highly Hindered Substrates

When working with highly hindered variants (like 2-substituted cyclohexanecarbonyl chlorides) where the acylation rate is prohibitively slow, standard triethylamine/DCM conditions will lead to substrate degradation (hydrolysis from trace moisture) before acylation completes.

Recommended Interventions:

  • Nucleophilic Catalysis: Add 10-20 mol% of 4-Dimethylaminopyridine (DMAP). DMAP is smaller and more nucleophilic than most secondary amines; it rapidly forms an highly electrophilic acylpyridinium intermediate that overcomes the steric shielding of the cyclohexane ring.

  • Alternative Activation: If the acyl chloride route fails entirely, revert to the parent substituted cyclohexanecarboxylic acid. Utilize highly reactive uronium coupling agents (e.g., HATU or COMU) with DIPEA. These reagents form an active ester (OAt or OBt) that often exhibits different steric tolerances compared to the raw acid chloride.

References

  • Switchable and Chemoselective Arene Hydrogenation for Efficient Late Stage Applications. Journal of the American Chemical Society. Available at:[Link]

  • Palladium-Catalyzed Sequential Acylation/Cyanation of Aryl Iodides: A Regiospecific Synthesis of 2-Cyanoaryl Ketones. The Journal of Organic Chemistry. Available at:[Link]

  • Platinum-Catalyzed Double Acylation of 2-(Aryloxy)pyridines via Direct C–H Activation. Organic Letters. Available at:[Link]

  • Cyclohexanecarbonyl Chloride, 4-Chloro-2-Methyl- (9Ci). ChemicalCell. Available at:[Link]

Sources

Validation

FTIR Absorption Spectra Comparison of 4-Methylcyclohexanecarbonyl Chloride Isomers: A Technical Guide

As a Senior Application Scientist, I frequently encounter the challenge of distinguishing stereoisomers in early-stage drug development. 4-Methylcyclohexanecarbonyl chloride is a critical acylating agent used in the synt...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the challenge of distinguishing stereoisomers in early-stage drug development. 4-Methylcyclohexanecarbonyl chloride is a critical acylating agent used in the synthesis of active pharmaceutical ingredients (APIs), including therapeutic agents for metabolic disorders like diabetes . The stereochemistry of the cyclohexane ring (cis vs. trans) directly dictates the 3D topology of the resulting drug molecule, heavily influencing receptor binding affinity.

Fourier Transform Infrared (FTIR) spectroscopy serves as a rapid, non-destructive technique to differentiate these isomers before downstream synthesis. This guide objectively compares the FTIR performance of the cis and trans isomers, grounding the spectral differences in fundamental stereochemical mechanics and providing a field-proven, self-validating analytical protocol.

Stereochemical & Mechanistic Grounding

To understand their FTIR spectra, we must first establish the thermodynamic conformations of the cis and trans isomers. Cyclohexane rings rapidly interconvert between chair conformations at room temperature, exchanging axial and equatorial positions .

  • trans-Isomer: The methyl and acyl chloride groups are on opposite faces of the ring. This geometry allows both substituents to occupy the equatorial positions simultaneously (the diequatorial conformation). Because equatorial positions minimize 1,3-diaxial steric clashes, this represents the global thermodynamic minimum.

  • cis-Isomer: The substituents are on the same face of the ring, forcing one group to be axial and the other equatorial. The conformational free energy (A-value) of a methyl group (~1.70 kcal/mol) is greater than that of an acyl chloride group (~1.25 kcal/mol). Consequently, the equilibrium heavily favors the conformer where the bulkier methyl group is equatorial, forcing the -COCl group into the axial position .

Table 1: Conformational Analysis & Stability
IsomerThermodynamic MinimumMethyl PositionAcid Chloride PositionRelative Stability
trans Diequatorial (e,e)EquatorialEquatorialHigh (Global Minimum)
cis Equatorial-Axial (e,a)EquatorialAxialLower (1,3-Diaxial Strain)

Vibrational Causality: Why the Spectra Differ

The differentiation of these isomers via FTIR hinges on the vibrational frequency shifts of the C=O and C-Cl bonds, which are highly sensitive to their stereochemical environment .

  • Steric Compression (C=O Stretch): The equatorial -COCl group in the trans isomer is unhindered, allowing optimal orbital overlap and a strong C=O bond, typically absorbing around 1802 cm⁻¹. In the cis isomer, the axial -COCl group suffers from 1,3-diaxial interactions with the axial protons at C3 and C5. This steric compression subtly distorts the bond angle and weakens the C=O bond, shifting the absorption to a slightly lower wavenumber (~1795 cm⁻¹).

  • Vibrational Coupling (C-Cl Stretch): The C-Cl stretch is similarly affected. An equatorial C-Cl bond aligns parallel to adjacent equatorial C-H bonds, facilitating vibrational coupling that increases the stretching frequency (~895 cm⁻¹). Conversely, the axial C-Cl bond lacks this specific coupling geometry, resulting in a lower frequency absorption (~880 cm⁻¹).

Table 2: Quantitative FTIR Spectral Comparison
Vibrational Modetrans-Isomer (Equatorial -COCl)cis-Isomer (Axial -COCl)Diagnostic Value
C=O Stretch ~1802 cm⁻¹~1795 cm⁻¹High (Steric/Dipole shift)
C-Cl Stretch ~895 cm⁻¹~880 cm⁻¹High (Conformational shift)
C-H Stretch 2860 – 2935 cm⁻¹2860 – 2935 cm⁻¹Low (Overlapping bands)
CH₂ Bend ~1450 cm⁻¹~1450 cm⁻¹Low (Overlapping bands)

Experimental Protocol: Self-Validating ATR-FTIR Workflow

Acid chlorides are notoriously moisture-sensitive, rapidly hydrolyzing to carboxylic acids and HCl upon exposure to ambient humidity. A robust, self-validating protocol is essential to ensure that the spectral differences observed are strictly due to isomerism, and not sample degradation.

Step-by-Step Methodology:
  • Inert Preparation: Transfer the cis or trans 4-methylcyclohexanecarbonyl chloride samples into sealed vials within a nitrogen-filled glovebox to prevent atmospheric hydrolysis.

  • Instrument Purge: Purge the ATR-FTIR spectrometer (equipped with a monolithic diamond crystal) with dry nitrogen for 15 minutes prior to analysis to eliminate water vapor and CO₂ interference.

  • Background Collection: Acquire a background spectrum (64 scans, 4 cm⁻¹ resolution) immediately before sample application.

  • Sample Application: Deposit 2-3 drops of the neat liquid sample directly onto the ATR crystal and immediately secure the volatile cover.

  • Data Acquisition: Collect the sample spectrum using 64 scans at 4 cm⁻¹ resolution.

  • Self-Validation (Critical Step): Before analyzing the isomer-specific fingerprint, inspect the 3500–2500 cm⁻¹ and 1720–1700 cm⁻¹ regions.

    • Pass: The absence of a broad O-H stretch and the absence of a ~1710 cm⁻¹ C=O stretch confirms the acid chloride is intact.

    • Fail: The presence of these bands indicates hydrolysis to 4-methylcyclohexanecarboxylic acid. The sample must be discarded, and the protocol restarted.

Workflow Visualization

G N1 Sample Prep (Inert Atmosphere) N2 ATR-FTIR Data Acquisition N1->N2 Transfer neat sample N3 Self-Validation: Check for Hydrolysis N2->N3 Analyze raw spectrum N4 Hydrolysis Detected (O-H stretch >3000 cm⁻¹) N3->N4 Fail N5 Sample Validated (Pure C=O ~1800 cm⁻¹) N3->N5 Pass N4->N1 Restart protocol N6 Spectral Analysis: Isomer Differentiation N5->N6 Proceed to comparison

Figure 1: Self-validating ATR-FTIR workflow for moisture-sensitive acid chlorides.

References

  • European Patent Office. "THERAPEUTIC AGENT FOR DIABETES - EP 0885869 A1". Google Patents.
  • Chemistry LibreTexts. "4.6: Axial and Equatorial Bonds in Cyclohexane". LibreTexts. URL:[Link]

  • Master Organic Chemistry. "Substituted Cyclohexanes: Axial vs Equatorial". Master Organic Chemistry. URL:[Link]

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